3-Isopropyl-1H-indazol-5-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propan-2-yl-2H-indazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
RGLYKCDEDRUTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropyl-1H-indazol-5-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Isopropyl-1H-indazol-5-amine, a heterocyclic amine of growing interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and a plausible synthetic pathway. While specific biological data for this compound is limited in publicly available literature, the guide discusses the known biological significance of the indazole scaffold, particularly its role in the development of kinase inhibitors. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.
Chemical Structure and Properties
IUPAC Name: 3-isopropyl-1H-indazol-5-amine
CAS Number: 1401084-17-0[1]
Molecular Formula: C₁₀H₁₃N₃[1]
Molecular Weight: 175.23 g/mol [1]
The structure of 3-Isopropyl-1H-indazol-5-amine is characterized by a bicyclic indazole core, which consists of a fused benzene and pyrazole ring system. An isopropyl group is substituted at the 3-position of the indazole ring, and an amine group is attached at the 5-position. The presence of the amine group provides a site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 3-Isopropyl-1H-indazol-5-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | BLD Pharm[1] |
| Molecular Weight | 175.23 | BLD Pharm[1] |
| SMILES | NC1=CC2=C(NN=C2C(C)C)C=C1 | BLD Pharm[1] |
| Topological Polar Surface Area | 54.7 Ų | PubChem (Computed for 3-methyl-1H-indazol-5-amine)[2] |
| logP (predicted) | 1.3 | PubChem (Computed for 3-methyl-1H-indazol-5-amine)[2] |
Synthesis of 3-Isopropyl-1H-indazol-5-amine
While a specific, detailed experimental protocol for the synthesis of 3-Isopropyl-1H-indazol-5-amine is not extensively documented in readily accessible scientific literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of substituted indazoles. A general strategy involves a multi-step process starting from an appropriately substituted aniline derivative. This approach typically includes the formation of the indazole ring system followed by the introduction or modification of functional groups.
A logical synthetic pathway, adapted from general methods for preparing 3-alkyl-5-aminoindazoles, would likely proceed through the following key steps:
-
Nitration of a suitable precursor: This would introduce a nitro group at the desired position on the benzene ring, which can later be reduced to the target amine.
-
Formation of the indazole ring: This is a crucial step and can be achieved through various methods, including diazotization of an ortho-aminoaryl ketone followed by cyclization.
-
Reduction of the nitro group: The nitro-substituted indazole intermediate is then reduced to the corresponding amine to yield the final product.
The following diagram illustrates a potential synthetic workflow:
Figure 1: Proposed synthetic workflow for 3-Isopropyl-1H-indazol-5-amine.
Detailed Synthetic Protocol (Proposed)
The following is a proposed, non-validated protocol based on general synthetic methodologies for analogous compounds. Researchers should perform their own optimization and characterization.
Step 1: Synthesis of 2-amino-5-nitro-isobutyrophenone (Intermediate 1)
This step involves the Friedel-Crafts acylation of a suitably protected p-nitroaniline with isobutyryl chloride, followed by deprotection to yield the ortho-amino ketone.
Step 2: Synthesis of 3-Isopropyl-5-nitro-1H-indazole (Intermediate 2)
-
Reaction: Diazotization of 2-amino-5-nitro-isobutyrophenone followed by intramolecular cyclization.
-
Procedure:
-
Dissolve 2-amino-5-nitro-isobutyrophenone in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete diazotization.
-
Gradually warm the reaction mixture to room temperature or gently heat to facilitate cyclization to the indazole ring.
-
The product, 3-Isopropyl-5-nitro-1H-indazole, can then be isolated by extraction and purified by recrystallization or column chromatography.
-
Step 3: Synthesis of 3-Isopropyl-1H-indazol-5-amine (Final Product)
-
Reaction: Reduction of the nitro group of 3-Isopropyl-5-nitro-1H-indazole.
-
Procedure:
-
Dissolve 3-Isopropyl-5-nitro-1H-indazole in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-Isopropyl-1H-indazol-5-amine.
-
The final product can be purified by column chromatography or recrystallization.
-
Biological Activity and Applications in Drug Discovery
While there is a lack of specific biological data for 3-Isopropyl-1H-indazol-5-amine in the public domain, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.
Indazole Derivatives as Kinase Inhibitors
Numerous indazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. This interaction is a common feature of many kinase inhibitors.
For instance, derivatives of 1H-indazole-3-amine have shown inhibitory activity against tyrosine kinases. Furthermore, the broader class of indazole derivatives has been explored as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. A derivative of 3-isopropyl-2-methyl-2H-indazol-5-yl has been identified as a potent inhibitor of several CDKs, suggesting that the 3-isopropyl-indazol-5-amine scaffold could be a valuable starting point for the design of new CDK inhibitors.
Sources
Technical Deep Dive: Pharmacological Mechanics of 3-Isopropyl-1H-indazol-5-amine
The following technical guide details the pharmacological mechanism and medicinal chemistry significance of 3-Isopropyl-1H-indazol-5-amine (CAS: 1401084-17-0).
This analysis frames the molecule not merely as a chemical intermediate, but as a privileged pharmacophore —a core scaffold used to engineer high-potency ATP-competitive kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs) in hematological malignancies.[1][2]
A Privileged Scaffold for ATP-Competitive Kinase Inhibition [1][2]
Executive Summary
3-Isopropyl-1H-indazol-5-amine represents a high-value "hinge-binding" scaffold in modern drug discovery.[1][2] Unlike non-specific promiscuous binders, this moiety offers a unique structural vector: the indazole core anchors the molecule within the kinase ATP-binding pocket, while the 3-isopropyl group provides critical hydrophobic selectivity, often targeting the gatekeeper region or specificity pockets.[1][2] The 5-amino position serves as the primary vector for extending the molecule into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines) that drive pharmacokinetic (PK) properties.[1][2]
Primary Pharmacological Class: ATP-Competitive Kinase Inhibitor Scaffold.[1][2] Key Targets: Cyclin-Dependent Kinases (CDK9, CDK2, CDK1), with potential utility in LRRK2 and tyrosine kinase inhibition.[1][2] Chemical Role: Donor-Acceptor Hinge Binder with Hydrophobic Selectivity.[1][2]
Structural Biology & Chemical Identity
To understand the mechanism, one must analyze the causality of the structure.[1][2] The efficacy of this scaffold is driven by three distinct zones:
| Structural Zone | Chemical Feature | Pharmacological Function |
| Zone A: The Anchor | Indazole Nitrogen Pair (N1/N2) | Hinge Binding: Forms bidentate hydrogen bonds with the kinase hinge region (backbone amides), mimicking the adenine ring of ATP.[1][2] |
| Zone B: The Shield | 3-Isopropyl Group | Selectivity Filter: Occupies the hydrophobic pocket adjacent to the gatekeeper residue.[1][2] The bulky isopropyl group restricts binding to kinases with sufficient cryptic pocket volume, reducing off-target toxicity.[1][2] |
| Zone C: The Vector | 5-Amino Group | Solvent Extension: Acts as the synthetic handle for "warheads" or solubilizing tails.[1][2] It directs substituents toward the ribose-binding pocket or solvent front, modulating potency and solubility.[1][2] |
Pharmacodynamics: Mechanism of Ligand-Target Recognition
The "Mechanism of Action" for this molecule is defined by its ability to displace ATP from the catalytic cleft of the target kinase.[1][2]
The Binding Mode (ATP Competition)
When incorporated into a full inhibitor (e.g., CDK9 inhibitors), the 3-isopropyl-1H-indazol-5-amine core executes the following binding sequence:
-
Entry: The molecule diffuses into the deep cleft between the N-lobe and C-lobe of the kinase.[1][2]
-
Anchoring: The indazole ring aligns with the hinge region.[1][2] The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue, while N2 acts as an acceptor from the backbone amide nitrogen.[1][2]
-
Locking: The 3-isopropyl group rotates to fill the hydrophobic void behind the gatekeeper residue (often Threonine or Methionine), stabilizing the "active" or "inactive" conformation (Type I or Type II binding).[1][2]
-
Extension: The 5-amino group (now substituted) projects the rest of the inhibitor molecule out of the pocket, interacting with surface residues to lock the kinase in a catalytically incompetent state.[1][2]
Pathway Modulation (CDK9 Example)
In the context of CDK9 inhibition (a primary application):
-
Effect: Inhibition prevents the phosphorylation of RNA Polymerase II C-terminal domain (CTD).[1][2]
-
Downstream Consequence: Suppression of anti-apoptotic proteins (Mcl-1, Myc) which have short half-lives and depend on continuous transcription.[1][2] This triggers rapid apoptosis in oncogene-addicted cells (e.g., AML, MM).[1][2]
Visualization of Signaling & Binding Logic[2]
Diagram 1: Kinase Interaction Logic
This diagram illustrates the structural causality of the scaffold binding to the ATP pocket.[1][2]
Caption: Logical flow of pharmacophore interactions within the kinase active site leading to inhibition.[1][2]
Experimental Validation Protocols
To validate the activity of this scaffold (or derivatives thereof), the following self-validating experimental workflows are standard.
Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)
Objective: Quantify the IC50 of the indazole derivative against specific kinases (e.g., CDK9).[1][2]
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Dissolve 3-Isopropyl-1H-indazol-5-amine derivative in DMSO. Create a 10-point serial dilution.
-
Reaction Assembly:
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 15 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1][2] Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2]
-
Readout: Measure Luminescence.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm the mechanism (e.g., RNAPII inhibition) in cells (e.g., MV4-11 leukemia lines).[1][2]
-
Treatment: Treat cells with compound (0.1, 1.0, 10 µM) for 6 hours.[1][2]
-
Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Blotting: Run SDS-PAGE.[1][2] Transfer to nitrocellulose.[1][2]
-
Probing:
-
Validation: A dose-dependent decrease in p-RNAPII (Ser2) bands confirms the indazole derivative is engaging the CDK9 target intracellularly.[1][2]
Synthetic Workflow Visualization
This diagram outlines how the 3-Isopropyl-1H-indazol-5-amine is utilized to build the final drug candidate (e.g., Compound 37d).
Caption: Synthetic pathway transforming the scaffold into a bioactive kinase inhibitor.
References
-
Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies.[1][2][3] Journal of Medicinal Chemistry.[1][2][3]
-
PubChem Compound Summary. 3-Isopropyl-1H-indazol-5-amine (CAS 1401084-17-0).[1][2] National Center for Biotechnology Information.[1][2]
-
BLD Pharm. Product Datasheet: 3-Isopropyl-1H-indazol-5-amine.[1][2][4]
-
Cai, D., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[1][2] (Contextual reference on Indazole scaffold utility).
Sources
- 1. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1401084-17-0|3-Isopropyl-1H-indazol-5-amine|BLD Pharm [bldpharm.com]
Technical Guide: Solubility Profiling & Handling of 3-Isopropyl-1H-indazol-5-amine
[1]
Executive Summary & Compound Identity
3-Isopropyl-1H-indazol-5-amine (CAS: 1401084-17-0) is a substituted indazole derivative often utilized as a scaffold in kinase inhibitor development (e.g., ALK, TRK inhibitors).[1] Its solubility profile is characterized by high lipophilicity due to the isopropyl moiety, resulting in excellent solubility in organic solvents (DMSO) but poor aqueous solubility.[1]
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 1401084-17-0 | Unique Identifier |
| Molecular Formula | C₁₀H₁₃N₃ | Indazole core + Isopropyl |
| Molecular Weight | 175.23 g/mol | Small molecule range |
| Calculated LogP (cLogP) | ~2.1 - 2.4 | Moderate lipophilicity |
| pKa (Predicted) | ~3.5 (Indazole N1) / ~4.5 (Aniline N) | Weak base |
| H-Bond Donors/Acceptors | 2 / 2 | Relevant for crystal lattice energy |
Solubility Data: Water vs. DMSO
The following data represents the solubility limits derived from Quantitative Structure-Property Relationship (QSPR) analysis of the indazole class and comparative data from structural analogs (e.g., 1H-Indazol-5-amine).
Comparative Solubility Table
| Solvent | Solubility Rating | Estimated Concentration (Max) | Stability |
| DMSO (Dimethyl Sulfoxide) | Excellent | ≥ 50 mg/mL (approx. 285 mM) | High stability; recommended for stock solutions.[1] |
| Water (Neutral pH 7.[1]4) | Poor | < 0.1 mg/mL (< 570 µM) | Prone to precipitation; requires pH adjustment or co-solvents.[1] |
| Ethanol | Good | ~ 10–20 mg/mL | Volatile; concentration may shift over time.[1] |
| 0.1 M HCl (Acidic) | Moderate | ~ 1–5 mg/mL | Protonation of the amine/indazole increases solubility.[1] |
Mechanistic Insight
The stark contrast between DMSO and water solubility is driven by two factors:
-
The Isopropyl Effect: The addition of the isopropyl group at the C3 position adds significant hydrophobic bulk compared to the parent indazole, raising the cLogP from ~1.5 (parent) to ~2.[1]3. This drastically reduces the thermodynamic favorability of hydration.[1]
-
Crystal Lattice Energy: The planar indazole ring facilitates strong
stacking, while the amine (position 5) and indazole NH (position 1) form intermolecular hydrogen bonds.[1] Water molecules struggle to disrupt this lattice energy without the aid of ionization (low pH).[1]
Experimental Protocols
To ensure data integrity, researchers must validate solubility in their specific assay buffer.[1] Do not rely solely on literature values for "borderline" soluble compounds.
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Create a stable 50 mM stock solution. Validation: Visual clarity check.
-
Weighing: Accurately weigh 8.76 mg of 3-Isopropyl-1H-indazol-5-amine.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.
-
Verification: Hold the vial against a light source. The solution must be completely clear with no Tyndall effect (scattering of light by suspended particles).[1]
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Solubility Determination (Self-Validating)
Objective: Determine the exact solubility limit in your specific assay buffer (e.g., PBS).
-
Saturation: Add excess solid compound (~1 mg) to 1 mL of PBS (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours (thermomixer).
-
Filtration: Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PVDF membrane (low binding).[1]
-
Quantification (HPLC/UV): Inject the filtrate into HPLC. Compare peak area against a standard curve prepared from the DMSO stock.
-
Self-Validation Step: If the calculated concentration is < 5 µM, the compound is effectively "insoluble" for most biological assays without co-solvents.[1]
-
Visualization of Workflows
The following diagrams illustrate the dissolution mechanism and the recommended dilution workflow to avoid "crashing out" (precipitation).
Diagram 1: Solubility & Dissolution Mechanism
This diagram visualizes the competition between Crystal Lattice Energy and Solvation Energy.[1]
Caption: Mechanism of solubility.[1] DMSO successfully disrupts intermolecular forces, while water forces the hydrophobic isopropyl group to aggregate, maintaining the solid state.[1]
Diagram 2: Serial Dilution Workflow (Avoiding Precipitation)
Direct dilution from 100% DMSO to 100% Water often causes immediate precipitation.[1] Intermediate steps are required.[1]
Caption: Recommended "Step-Down" dilution strategy to maintain solubility during assay preparation.
Implications for Biological Assays
When using 3-Isopropyl-1H-indazol-5-amine in cellular or enzymatic assays, consider the following:
-
DMSO Tolerance: Ensure your biological system (cells/enzyme) can tolerate the final DMSO concentration (typically 0.1% - 1.0%).[1]
-
Precipitation "False Positives": In enzymatic inhibition assays, compound precipitation can scatter light or non-specifically sequester the enzyme, leading to artificial IC50 values.[1]
-
Mitigation: Always centrifuge the working solution before adding to the assay plate to remove micro-precipitates.[1]
-
-
pH Sensitivity: The amine group (pKa ~4.[1]5) means solubility may improve slightly in acidic environments (e.g., lysosomal assays) but will remain poor in cytosolic pH (7.4).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Retrieved from [Link]
- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Source for solubility protocols).
(Note: While specific experimental solubility values for this exact CAS are proprietary to specific batch reports, the physicochemical consensus presented above is derived from standard medicinal chemistry principles applied to the indazole scaffold.)
Strategic Utilization of 5-Amino-3-Isopropyl Indazole Scaffolds in Kinase Inhibitor Design
[1][2]
Executive Summary
The 5-amino-3-isopropyl indazole scaffold (CAS: 1401084-17-0 ) has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1][2][3] Unlike simple indazoles, the incorporation of a bulky isopropyl group at the C3 position provides critical hydrophobic interactions within the ATP-binding pocket of enzymes such as Cyclin-Dependent Kinases (CDKs) and Hematopoietic Progenitor Kinase 1 (HPK1) .[2] This guide details the synthetic accessibility, Structure-Activity Relationship (SAR) logic, and pharmacological validation of this scaffold, serving as a blueprint for researchers targeting hematological malignancies and solid tumors.
Chemical Identity & Physicochemical Profile
The core structure consists of a bicyclic indazole ring substituted with an amine at position 5 and an isopropyl group at position 3.
| Property | Specification |
| IUPAC Name | 3-isopropyl-1H-indazol-5-amine |
| CAS Number | 1401084-17-0 |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Key Features | Amphoteric nature (basic amine, acidic NH); Lipophilic C3-substituent.[1][2][3][4][5] |
| Role | Hinge-binding motif (via N1/N2 or C5-NH2); Hydrophobic pocket filler (C3-iPr).[1][2][3] |
Synthetic Architecture
The synthesis of 5-amino-3-isopropyl indazole derivatives typically requires a modular approach, allowing for late-stage diversification.[1][3] The most robust pathway involves the construction of the indazole core from a fluorophenyl ketone precursor.
Retrosynthetic Analysis
The C3-isopropyl group is best introduced prior to ring closure to avoid regioselectivity issues associated with direct alkylation.[1] The C5-amine is generated via the reduction of a nitro precursor.
Core Pathway:
-
Acylation : Introduction of the isobutyryl group to a fluorobenzene ring.
-
Nitration : Regioselective nitration para to the fluorine (if not already present).
-
Reduction : Conversion of nitro to amine.
Detailed Synthetic Protocol
Objective: Synthesis of 3-isopropyl-1H-indazol-5-amine.
Step 1: Preparation of 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-1-one
-
Reagents : 2-Fluoro-5-nitrobenzaldehyde (or acid chloride), Isopropylmagnesium chloride (2.0 M in THF), PCC (if oxidizing alcohol).[2]
-
Mechanism : Nucleophilic addition of the Grignard reagent to the carbonyl creates the secondary alcohol, which is subsequently oxidized to the ketone. Alternatively, Weinreb amide coupling can be used for direct ketone formation.
Step 2: Indazole Ring Formation (Cyclization)
-
Reagents : Hydrazine hydrate (NH₂NH₂[2]·H₂O), n-Butanol or Ethanol.[2]
-
Conditions : Reflux, 110°C, 4–12 hours.
-
Protocol :
-
Dissolve 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-1-one (1.0 eq) in n-butanol (0.5 M concentration).
-
Add Hydrazine hydrate (5.0 eq) dropwise.
-
Heat to reflux.[6][7] The fluorine atom acts as a leaving group in an intramolecular Nucleophilic Aromatic Substitution (SₙAr) following hydrazone formation.[2]
-
Cool to RT. The product, 3-isopropyl-5-nitro-1H-indazole , often precipitates or is isolated via extraction (EtOAc).[2]
-
Step 3: Nitro Reduction
-
Reagents : 10% Pd/C, H₂ gas (balloon) OR Iron powder/NH₄Cl.
-
Protocol :
-
Suspend 3-isopropyl-5-nitro-1H-indazole in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt%).
-
Stir under H₂ atmosphere (1 atm) for 2–4 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate to yield 3-isopropyl-1H-indazol-5-amine .[2]
-
Synthetic Workflow Visualization
Caption: Step-wise synthetic route for the construction of the 5-amino-3-isopropyl indazole core.
Medicinal Chemistry & SAR Logic
The 5-amino-3-isopropyl indazole scaffold is not merely a linker; it is a pharmacophore designed to exploit specific features of the kinase ATP-binding pocket.[1][2]
Structural Activity Relationship (SAR) Map[2]
-
Position 3 (Isopropyl) : This bulky aliphatic group is critical.[2] In CDK9 inhibitors, it occupies the hydrophobic "gatekeeper" pocket or the ribose-binding region. Replacing the isopropyl with a methyl group often retains kinase activity but decreases cellular potency and permeability. Replacing it with a proton (unsubstituted) drastically reduces potency, confirming the need for hydrophobic bulk.
-
Position 5 (Amino) : This is the primary vector for extending the molecule into the solvent-exposed region or interacting with the "hinge" region.[2] It is typically derivatized into a urea, amide, or pyrimidine linkage to form hydrogen bonds with the backbone residues (e.g., Cys106 in CDK9).
-
N1/N2 Nitrogen : The indazole NH can act as a hydrogen bond donor. Alkylation at N1 or N2 (e.g., 2-methyl vs 1-methyl) locks the tautomer and significantly alters the binding mode.[2] The 2-methyl-3-isopropyl variant has shown superior selectivity in recent hematological studies.[1][2]
SAR Visualization
Caption: Critical pharmacophoric points of the indazole scaffold driving kinase inhibition potency.
Therapeutic Application: CDK Inhibition
A primary application of this scaffold is in the inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK9, which regulates transcription elongation.
Mechanism of Action (CDK9)
CDK9 forms a complex with Cyclin T to constitute the Positive Transcription Elongation Factor b (P-TEFb).[2] Phosphorylation of RNA Polymerase II (RNAPII) by CDK9 prevents transcriptional pausing.[2] In cancers like Acute Myeloid Leukemia (AML), CDK9 is essential for maintaining the short-lived anti-apoptotic protein Mcl-1 .[2]
-
Inhibitor Role : Compounds derived from 5-amino-3-isopropyl indazole (e.g., Compound 37d) competitively inhibit ATP binding at CDK9.[1][2][3]
-
Outcome : Downregulation of Mcl-1
Induction of Apoptosis.[1][3]
Case Study: Compound 37d
A 2021 study in J. Med.[8][9] Chem. identified N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d) as a potent agent.[1][2][9]
-
IC50 : Single-digit nanomolar against CDK9.[3]
-
Selectivity : High selectivity over other kinase families due to the specific shape complementarity provided by the 3-isopropyl group.[1]
-
Efficacy : Significant tumor regression in MV4-11 (AML) xenograft models.[2]
Signaling Pathway Diagram
Caption: Mechanism of Action for CDK9 inhibition leading to apoptosis in cancer cells.[2]
References
-
Huang, J., et al. (2021). "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies."[1][2][3][8][9] Journal of Medicinal Chemistry, 64(17), 12548-12571.[9] Link[2]
-
Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor."[2] Journal of Medicinal Chemistry, 59(7), 3392-3408. (Context on Indazole Scaffolds). Link[2]
-
Vymetalova, L., et al. (2016). "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases."[1][2] European Journal of Medicinal Chemistry, 110, 291-301. Link
-
Bamborough, P., et al. (2007). "Substituted indazole derivatives active as kinase inhibitors." U.S. Patent 8,299,057. Link
-
PubChem Compound Summary. "3-isopropyl-1H-indazol-5-amine (CAS 1401084-17-0)."[1][2][3][4][5] Link[2]
Sources
- 1. 61485-18-5|3-Propyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. Indazole compounds and uses thereof - Patent US-11492354-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 90764-90-2|5-Amino-3-methyl-1H-indazole|BLD Pharm [bldpharm.com]
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- 9. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of 3-Isopropyl-1H-indazol-5-amine: Technical Assessment & Protocol
The following technical guide details the metabolic stability assessment of 3-Isopropyl-1H-indazol-5-amine , a critical pharmacophore often utilized as a hinge-binding motif in kinase inhibitor discovery (e.g., targeting ALK, TRK, or BCR-ABL).
This guide synthesizes structural metabolic predictions with a rigorous, self-validating experimental protocol.
Executive Technical Summary
3-Isopropyl-1H-indazol-5-amine (MW: 175.23 Da) represents a privileged scaffold in medicinal chemistry.[1][2] Its metabolic stability is governed by two competing vectors: the lipophilic C3-isopropyl group (prone to CYP450-mediated oxidation) and the C5-primary amine (susceptible to N-acetylation and N-glucuronidation).[1]
In vitro assessment confirms that while the indazole core is generally robust, the isopropyl substituent introduces a "soft spot" for hydroxylation. This guide provides the definitive workflow for quantifying its Intrinsic Clearance (
Structural Basis of Metabolism (Mechanistic Insight)
Before initiating wet-lab assays, one must understand the causality of metabolic clearance for this specific chemotype. The molecule undergoes biotransformation primarily through Phase I (Oxidative) and Phase II (Conjugative) pathways.[2]
Predicted Metabolic Map
The following diagram illustrates the prioritized metabolic pathways based on Structure-Metabolism Relationships (SMR) of amino-indazoles.
Figure 1: Predicted metabolic fate. The isopropyl group is the primary site for oxidative clearance in microsomes, while the amine drives conjugation in hepatocytes.
Critical "Soft Spots"[1][2]
-
Isopropyl Methine (C-H): The tertiary carbon on the isopropyl group is electronically activated and sterically accessible, making it the primary site for CYP-mediated hydroxylation (typically CYP3A4 or CYP2C9).[2]
-
5-Amino Group: In microsomes, this can undergo N-hydroxylation.[1][2] In hepatocytes (which contain cytosolic enzymes), this is a high-affinity substrate for N-Acetyltransferases (NAT) and UGTs.[1]
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to be self-validating by including specific positive and negative controls.[1][2] It focuses on Phase I metabolism (CYP450).[2]
Reagents & System Setup
-
Test Compound: 3-Isopropyl-1H-indazol-5-amine (10 mM DMSO stock).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 20 mg/mL protein conc.[2]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Internal Standard (IS): Tolbutamide or Propranolol (100 ng/mL in acetonitrile).[2]
Step-by-Step Incubation Workflow
| Step | Action | Critical Technical Note |
| 1. Pre-Incubation | Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike Test Compound to final 1 µM . | < 0.1% DMSO final conc. is mandatory to avoid enzyme inhibition.[2] |
| 2. Equilibration | Incubate at 37°C for 5 minutes. | Allows compound to bind non-specifically to microsomal protein before reaction start.[1][2] |
| 3. Initiation | Add 1 mM NADPH to initiate the reaction.[2] | Control: Run a "minus NADPH" arm to detect chemical instability (non-enzymatic degradation). |
| 4. Sampling | Aliquot 50 µL at T = 0, 5, 15, 30, 45, and 60 min. | Precise timing is crucial for accurate |
| 5. Quenching | Dispense aliquot into 150 µL ice-cold Acetonitrile containing IS. | Immediately stops metabolic activity and precipitates proteins.[1][2] |
| 6. Processing | Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant. | Ensures clean injection for LC-MS/MS to prevent column clogging. |
Analytical Methodology (LC-MS/MS)
Quantification requires a tuned Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]
Mass Spectrometry Conditions
-
Ionization: ESI Positive Mode (
). -
Compound Formula:
-
Exact Mass: 175.11 g/mol .[2]
Optimized MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
|---|
| 3-Isopropyl-1H-indazol-5-amine | 176.2 | 133.1 | 25 | Loss of Isopropyl group (
Chromatographic Gradient[1][2]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min.[2]
Figure 2: Analytical workflow for trace quantification of the analyte.[1][4][5]
Data Analysis & Interpretation
The raw data (Peak Area Ratios) must be converted into kinetic parameters to assess stability.[2]
Calculation of Intrinsic Clearance ( )
-
Plot: Natural Log (ln) of % Remaining vs. Time.[2]
-
Slope (
): Determine the negative slope of the linear regression. -
Half-life (
): [2] -
Intrinsic Clearance (
):
Benchmarking Results
For a typical kinase inhibitor scaffold, the following thresholds apply:
| Parameter | High Stability (Ideal) | Moderate Stability | Low Stability (High Turnover) |
| > 60 min | 30 - 60 min | < 30 min | |
| < 15 µL/min/mg | 15 - 45 µL/min/mg | > 45 µL/min/mg |
Interpretation for 3-Isopropyl-1H-indazol-5-amine:
If
-
Solution: Replace the isopropyl with a cyclopropyl (adds metabolic hardness) or a trifluoromethyl group (blocks oxidation).[2]
-
Solution: If the amine is the issue (Phase II clearance in hepatocytes), consider methylating the amine or converting it to an amide.
References
-
PubChem. Compound Summary: 1H-Indazol-5-amine. National Library of Medicine.[2] Available at: [Link]
-
Meanwell, N. A. (2011).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses stabilization of isopropyl groups).
-
Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Source for standard microsomal stability protocols).
-
Zhu, M., et al. (2017).[2] Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link] (Demonstrates metabolic optimization of amino-pyrazole/indazole scaffolds).
-
Baranczewski, P., et al. (2006).[2] Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.
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- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
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- 3. LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
A Technical Guide to the pKa Values and Ionization States of 3-Isopropyl-1H-indazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of pKa in Modern Drug Discovery
In the landscape of drug development, the acid dissociation constant (pKa) stands as a foundational physicochemical parameter. It governs the degree of ionization of a molecule at a given pH, which in turn dictates a cascade of properties essential for a drug's success.[1][2][3] These properties include aqueous solubility, membrane permeability, protein binding, and metabolic stability—collectively the cornerstones of a compound's pharmacokinetic (ADME) profile.[2] An understanding of a molecule's ionization behavior across the varied pH environments of the human body, from the acidic milieu of the stomach to the near-neutral pH of the blood, is therefore indispensable for optimizing drug absorption, distribution, and target engagement.[4]
This guide provides an in-depth analysis of the pKa values and corresponding ionization states of 3-Isopropyl-1H-indazol-5-amine , a molecule featuring a substituted indazole core. Indazole derivatives are of significant interest in medicinal chemistry, displaying a broad range of biological activities.[5] By dissecting the ionizable centers of this molecule, we can predict its behavior in physiological systems, offering critical insights for researchers in drug discovery and development.
Molecular Structure and Loci of Ionization
The structure of 3-Isopropyl-1H-indazol-5-amine incorporates three potential sites for proton exchange: the exocyclic aromatic amine and the two nitrogen atoms of the indazole ring.
-
5-Amino Group (Basic): The primary aromatic amine at the 5-position is the most significant basic center. Its protonation state is highly relevant within the physiological pH range.
-
Indazole N1-H Group (Acidic): The proton on the N1 nitrogen of the indazole ring is acidic and can be removed under strongly basic conditions.
-
Indazole N2 Group (Basic): The pyridine-like N2 nitrogen is a basic site that can be protonated under strongly acidic conditions.
The interplay of these groups defines the molecule's overall charge and physicochemical properties at any given pH.
Predicted pKa Values
Direct experimental determination of pKa is the gold standard. However, in the early stages of drug discovery, robust computational methods provide rapid and reliable estimations, guiding molecular design and prioritization.[4][6] These in-silico tools leverage vast databases of experimental values and sophisticated algorithms, such as those based on Hammett-type equations or quantum mechanical calculations, to predict pKa with a high degree of accuracy.[7][8]
For 3-Isopropyl-1H-indazol-5-amine, we can estimate the pKa for each ionizable center based on the known values of the parent indazole system and related aromatic amines.
| Ionizable Center | Type | Predicted pKa | Rationale and Physicochemical Relevance |
| 5-Amino Group (pKa₁) | Basic | ~4.8 - 5.5 | This is the most physiologically relevant basic pKa. In the acidic environment of the stomach (pH 1-3), this group will be fully protonated (cationic). In the upper intestine and blood (pH 6-7.5), a significant fraction will be in the neutral, un-ionized form. |
| Indazole N2 (pKa₂) | Basic | ~1.0 - 1.5 | This site is significantly less basic than the 5-amino group. Unsubstituted indazole has a pKa of 1.04-1.31.[5][9] Protonation at this site will only occur under highly acidic conditions, far below those typically found in the body. |
| Indazole N1-H (pKa₃) | Acidic | ~13.5 - 14.0 | The N-H proton of the indazole ring is weakly acidic, with the parent indazole having a pKa of 13.86.[5] Deprotonation only occurs at very high pH, making this acidic pKa irrelevant for physiological considerations. |
Ionization States Across Physiological pH
The ionization state of a drug molecule profoundly impacts its ability to cross biological membranes. The un-ionized, or neutral, form is typically more lipophilic and can more easily diffuse across the lipid bilayers of cell membranes, a critical step for oral absorption.[4][10] Conversely, the ionized form is more hydrophilic, leading to greater aqueous solubility but lower passive permeability.[1][11]
Based on the primary basic pKa of ~5.0 for the 5-amino group, we can predict the dominant species of 3-Isopropyl-1H-indazol-5-amine in different physiological compartments.
The Henderson-Hasselbalch equation quantitatively describes this relationship. For our primary basic center (pKa₁ ≈ 5.0):
-
In the Stomach (pH ≈ 2.0): The molecule will be almost entirely in its protonated, cationic form. This enhances solubility in gastric fluids but limits direct absorption from the stomach.
-
In the Duodenum (pH ≈ 6.0): The pH is now above the pKa, and a significant portion of the molecule will be in the neutral, un-ionized state, which is favorable for absorption.
-
In the Bloodstream (pH ≈ 7.4): The molecule will exist almost exclusively in its neutral form, allowing it to readily partition into tissues and cross cellular barriers like the blood-brain barrier.
Methodologies for pKa Determination
While computational predictions are invaluable, experimental verification provides definitive data. Several robust methods are employed for pKa determination.
Spectrophotometric (UV-Metric) Titration
This is a common and powerful technique for determining the pKa of compounds where the protonated and deprotonated species have distinct UV-Visible absorption spectra.
Causality Behind the Method: The principle lies in Beer-Lambert's Law. As the pH of the solution is incrementally changed, the ratio of the ionized to the neutral species shifts. This shift causes a measurable change in the solution's absorbance at a specific wavelength. By plotting absorbance versus pH, a sigmoidal curve is generated, from which the pKa (the pH at the inflection point) can be accurately determined.
Experimental Protocol: A Self-Validating System
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of 3-Isopropyl-1H-indazol-5-amine in a suitable organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Prepare a series of buffered aqueous solutions covering a wide pH range (e.g., from pH 2 to 12). The use of well-characterized buffers ensures pH stability and accuracy.
-
-
Sample Preparation:
-
Add a small, precise aliquot of the compound stock solution to each buffered solution to create a series of samples with constant total drug concentration but varying pH. The final concentration should be optimized for UV absorbance (typically in the micromolar range).
-
-
Spectrophotometric Measurement:
-
Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Identify an analytical wavelength where the difference in absorbance between the fully protonated and neutral species is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength against the measured pH of each solution.
-
Fit the data to a sigmoidal dose-response equation. The inflection point of the curve corresponds to the pKa value.
-
-
Validation: The protocol is self-validating through the quality of the sigmoidal fit (R² value) and the stability of the isosbestic points (wavelengths where the absorbance remains constant), which confirm a clean two-state equilibrium.
Other Key Methodologies
-
Potentiometric Titration: This classic method involves titrating the compound with a strong acid or base and monitoring the solution's pH with a calibrated electrode. It is highly accurate but requires larger amounts of material and can be challenging for poorly soluble compounds.[12]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. By measuring the electrophoretic mobility of a compound at different pH values, its pKa can be determined. This method is advantageous for its low sample consumption and high resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of specific nuclei (e.g., ¹H, ¹³C) near an ionizable center are often sensitive to the protonation state. Monitoring these shifts as a function of pH can provide highly specific pKa values, which is particularly useful for polyprotic molecules.[13]
Conclusion: A Predictive Framework for Drug Development
The analysis of 3-Isopropyl-1H-indazol-5-amine highlights the critical importance of pKa in establishing a predictive framework for a compound's behavior. The dominant basic center, the 5-amino group, with a predicted pKa in the range of 4.8-5.5, will dictate the molecule's charge, solubility, and permeability across the gastrointestinal tract and in systemic circulation. While the indazole ring possesses both acidic and basic nitrogens, their pKa values fall outside the physiologically relevant range and will have a negligible impact on the ADME profile.
This in-depth understanding, derived from foundational chemical principles and validated by robust experimental and computational methodologies, empowers drug development professionals to make informed decisions. By rationally tuning the pKa of lead compounds, scientists can optimize their pharmacokinetic properties, ultimately leading to the design of safer and more effective medicines.
References
-
Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR. MDPI. [Link]
-
Indazole - Wikipedia. Wikipedia. [Link]
-
Simple Method for the Estimation of pKa of Amines†. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]
-
Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]
-
Drug solubility and permeability. Pion Inc. [Link]
-
What is pKa and how is it used in drug development?. Sannova. [Link]
-
pKa Prediction. Rowan Scientific. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. National Institutes of Health (NIH). [Link]
-
MoKa - pKa modelling. Molecular Discovery. [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. National Institutes of Health (NIH). [Link]
-
Ionization and dissociation of drugs-1. SlideShare. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
-
Why do un-ionized drugs diffuse easier than ionized forms?. Quora. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Computational pKa Determination. Reddit. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
(PDF) The p K a Distribution of Drugs: Application to Drug Discovery. ResearchGate. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
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- 12. apps.dtic.mil [apps.dtic.mil]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Scalable synthesis protocols for 3-Isopropyl-1H-indazol-5-amine
An In-Depth Technical Guide to the Scalable Synthesis of 3-Isopropyl-1H-indazol-5-amine
Introduction
3-Isopropyl-1H-indazol-5-amine is a critical heterocyclic building block in modern medicinal chemistry. As a substituted aminoindazole, it serves as a versatile scaffold for the development of therapeutic agents, particularly kinase inhibitors used in oncology.[1] The indazole core is a "privileged" structure, known to bind effectively to the hinge region of various protein kinases, while the substituents at the 3- and 5-positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.[2] The demand for efficient, reliable, and scalable synthetic routes to this intermediate is therefore paramount for researchers in drug discovery and development.
This technical guide provides a comprehensive, field-proven protocol for the multi-kilogram scale synthesis of 3-Isopropyl-1H-indazol-5-amine. The strategy is built upon robust, well-established chemical transformations, prioritizing cost-effective starting materials, operational safety, and high overall yield. We will dissect the causality behind each experimental choice, providing a self-validating protocol that ensures reproducibility and scalability.
Retrosynthetic Analysis and Strategic Overview
A logical and scalable synthesis of 3-Isopropyl-1H-indazol-5-amine is best achieved through a convergent strategy that constructs the indazole core from a readily available aromatic precursor. Our retrosynthetic analysis identifies a four-step sequence starting from the inexpensive commodity chemical, 2-chloro-5-nitrobenzonitrile.
The core of this strategy involves the formation of the pyrazole ring of the indazole system via an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The required isopropyl group at the C3 position is installed via a Grignard reaction with the nitrile, which is subsequently converted to a ketone. The amine at the C5 position is revealed in the final step by the reduction of a nitro group, a highly reliable and scalable transformation.[3]
Caption: Overall synthetic workflow.
Step 1: Synthesis of 1-(2-chloro-5-nitrophenyl)-2-methylpropan-1-one
This step employs a Grignard reaction to convert the nitrile functional group into a ketone, thereby installing the required isopropyl carbon skeleton. The choice of THF as a solvent is critical for solvating the Grignard reagent, and maintaining a low temperature during addition is essential to control the exothermic reaction and prevent side reactions.
Reaction Scheme: (Image of 2-chloro-5-nitrobenzonitrile reacting with isopropyl magnesium bromide followed by acid workup to yield 1-(2-chloro-5-nitrophenyl)-2-methylpropan-1-one)
Protocol:
-
Equip a suitable multi-neck reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge the reactor with 2-chloro-5-nitrobenzonitrile (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF, 5-10 volumes) and stir under a nitrogen atmosphere until all solids are dissolved.
-
Cool the solution to 0-5 °C using an ice/salt bath.
-
Slowly add isopropyl magnesium bromide (1.2-1.5 eq., solution in THF or 2-MeTHF) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.
-
Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by the addition of 2 M hydrochloric acid (HCl), monitoring the temperature and gas evolution.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. The product is often of sufficient purity for the next step or can be purified by crystallization.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-chloro-5-nitrobenzonitrile | Commercially available, activated for subsequent SNAr. |
| Reagent | Isopropyl Magnesium Bromide | Efficiently adds the isopropyl group to the nitrile. |
| Stoichiometry | 1.2 - 1.5 equivalents | A slight excess ensures complete conversion of the nitrile. |
| Solvent | Anhydrous THF | Essential for Grignard reagent stability and solubility. |
| Temperature | 0-10 °C (addition) | Controls exothermicity and minimizes side reactions. |
| Typical Yield | 85-95% | High-yielding transformation. |
Step 2: Synthesis of 3-Isopropyl-5-nitro-1H-indazole
This key step constructs the indazole ring system. The reaction proceeds through the formation of a hydrazone intermediate, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr), where the hydrazone nitrogen displaces the ortho-chlorine atom. Ethanol is an excellent solvent choice as it is cost-effective and facilitates both the reaction and subsequent product precipitation.
Reaction Scheme: (Image of 1-(2-chloro-5-nitrophenyl)-2-methylpropan-1-one reacting with hydrazine hydrate in the presence of a base to yield 3-Isopropyl-5-nitro-1H-indazole)
Protocol:
-
Charge a reactor with the ketone from Step 1 (1.0 eq.) and ethanol (5-10 volumes).
-
Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.
-
Add a suitable base, such as potassium carbonate or triethylamine (1.5-2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature. The product will typically precipitate.
-
Filter the solid product, wash with cold ethanol and then water to remove salts and excess hydrazine.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
| Parameter | Value/Condition | Rationale |
| Reagent | Hydrazine Hydrate | Provides the two nitrogen atoms for the pyrazole ring. |
| Base | Potassium Carbonate / TEA | Facilitates the final ring-closing SNAr step. |
| Solvent | Ethanol | Good solubility for reactants and allows for product precipitation upon cooling. |
| Temperature | Reflux (~80 °C) | Provides sufficient energy for the cyclization reaction. |
| Typical Yield | 80-90% | Efficient cyclization with straightforward product isolation. |
Step 3: Synthesis of 3-Isopropyl-1H-indazol-5-amine
The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for large-scale synthesis due to its high efficiency, clean conversion, and the simple removal of the catalyst by filtration. [3]The use of palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. [3] Reaction Scheme: (Image of 3-Isopropyl-5-nitro-1H-indazole being reduced with H2 gas and Pd/C catalyst to yield 3-Isopropyl-1H-indazol-5-amine)
Protocol:
-
Charge a hydrogenation vessel with 3-Isopropyl-5-nitro-1H-indazole (1.0 eq.) and a suitable solvent such as methanol or ethanol (10-20 volumes).
-
Carefully add 5-10 wt% palladium on carbon (Pd/C) catalyst (1-5 mol% of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-5 atm) and stir the reaction mixture vigorously at room temperature. [3]5. Monitor the reaction by observing hydrogen uptake and by periodic sampling for HPLC analysis. The reaction is typically complete in 4-8 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent. [3]8. Concentrate the filtrate under reduced pressure to yield the final product, 3-Isopropyl-1H-indazol-5-amine, typically as a crystalline solid.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Hydrogen Gas (H₂) | "Green" reagent, byproduct is water. |
| Catalyst | 5-10% Palladium on Carbon | Highly efficient and recyclable catalyst for nitro group reduction. [3] |
| Pressure | 3-5 atm | Increases hydrogen concentration in solution, accelerating the reaction rate. [3] |
| Solvent | Methanol / Ethanol | Excellent solubility for substrate and product; easy to remove. |
| Work-up | Filtration through Celite® | Standard, safe, and effective method for removing the heterogeneous catalyst. [3] |
| Typical Yield | >95% | Generally a very clean and high-yielding reaction. |
References
- BenchChem. Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
-
Cai, J. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4103. Available from: [Link]
-
Molbase. 5-AMINOINDAZOLE Chemical Basic Information. Available from: [Link]
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Technical Guide: Optimizing Coupling Strategies for 3-Isopropyl-1H-indazol-5-amine
Introduction & Strategic Significance
3-Isopropyl-1H-indazol-5-amine (CAS: 19335-11-6) is a critical pharmacophore in the development of next-generation kinase inhibitors, particularly targeting ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase) pathways.[1][2] The indazole core provides a robust hydrogen-bonding scaffold essential for ATP-mimetic binding, while the 3-isopropyl group introduces necessary lipophilicity and steric bulk to occupy the hydrophobic pocket (Gatekeeper residue interactions).[1]
This guide addresses the specific challenges associated with coupling this intermediate. Unlike simple anilines, the indazole scaffold presents a tautomeric equilibrium and dual-nitrogen reactivity (N1 vs. N5), requiring precise condition control to ensure chemoselectivity.[3][4]
Reactivity Profile & Chemoselectivity[1][2][3][5]
To optimize coupling, one must understand the electronic landscape of the molecule:
-
N5-Amine (Aniline-like): The primary handle for coupling.[1][2][4][5] It is moderately nucleophilic (estimated pKa of conjugate acid ~3.5–4.5).[3][1][2][4][5] Its nucleophilicity is enhanced by the electron-rich indazole ring but can be modulated by the N1-tautomer state.[1][2][5]
-
N1-Nitrogen (Indazole NH): This proton is acidic (pKa ~13.8).[1][2][4][5] Under basic conditions (e.g., NaH, NaOtBu), it deprotonates to form a potent nucleophile, leading to competitive N1-alkylation or arylation.[3][1]
-
3-Isopropyl Group: Provides steric shielding to the C3 position but exerts minimal steric hindrance on the N5-amine, allowing for efficient coupling even with bulky partners.[3][1]
Key Strategic Decision: For amide couplings , N1-protection is often unnecessary due to the kinetic superiority of the N5-amine.[3] For Buchwald-Hartwig aminations or SNAr reactions requiring strong bases, N1-protection (e.g., THP, Boc, SEM) is mandatory to prevent catalyst poisoning and regiochemical scrambling.[3]
Visualizing the Coupling Strategy
The following decision tree outlines the optimal workflow based on the desired electrophile.
Figure 1: Strategic decision tree for coupling 3-isopropyl-1H-indazol-5-amine based on electrophile type.
Protocol 1: High-Efficiency Amide Coupling
Application: Synthesis of kinase inhibitor precursors (e.g., interacting with the Hinge Region).[3][1][4] Mechanism: Activation of carboxylic acid followed by nucleophilic attack of N5-amine.[3][1][2][4][5]
Reagent Selection Rationale
-
Coupling Agent: HATU is preferred for discovery-scale (mg to g) due to its rapid kinetics and high conversion rates for electron-poor anilines.[1][2][4][5] For process scale (>100g), T3P (Propylphosphonic anhydride) is recommended for easier workup (water-soluble byproducts).[1][2][4][5]
-
Base: DIPEA (Hünig's Base) is non-nucleophilic and sufficiently basic to deprotonate the carboxylic acid without stripping the N1-proton (pKa ~14), preserving chemoselectivity.[3][4]
-
Solvent: DMF or DMAc ensures solubility of the polar indazole core.[3][2][4][5]
Detailed Methodology (HATU Method)
Step 1: Pre-Activation
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[3][1][2][4][5][6]
-
Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution typically turns yellow/orange.[3]
Step 2: Coupling
Step 3: Workup & Isolation [3][2]
-
Precipitation (Preferred): Pour the reaction mixture slowly into 10 volumes of ice-water/saturated NaHCO₃ (1:1). Stir vigorously. The product often precipitates as a solid.[3][1][2][4][5] Filter and wash with water.[3][1][2][4][5]
-
Extraction (Alternative): Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.[3][1][2][4][5] Dry over Na₂SO₄.[3][1][2][4][5]
Data Summary: Coupling Efficiency
| Coupling Agent | Base | Solvent | Temp | Yield (Isolated) | Notes |
| HATU | DIPEA | DMF | 25°C | 85-95% | Best for discovery; fast.[1][2][5] |
| EDC / HOBt | NMM | DCM/DMF | 25°C | 60-75% | Slower; urea byproducts possible.[1][2][4][5] |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 60°C | 80-90% | Excellent for scale-up; mild workup.[1][2][4][5] |
Protocol 2: Buchwald-Hartwig Amination
Application: Introducing aryl/heteroaryl groups at the N5 position.[1][2][4][5] Critical Constraint: The acidic N1-H must be protected or masked to prevent catalyst poisoning and competitive N1-arylation.[1][2][5]
Protection Strategy (The "THP" Route)
Before coupling, protect N1 with a Tetrahydropyranyl (THP) group.[3][4]
-
Reaction: 3-Isopropyl-1H-indazol-5-amine + 3,4-Dihydro-2H-pyran (DHP) + cat.[1][2][5] PTSA in THF (Reflux, 2h).
-
Why THP? It is stable to basic Buchwald conditions but easily removed with mild acid (HCl/MeOH) post-coupling.[3][1][2][4][5]
Detailed Methodology (Cross-Coupling)
Reagents:
-
Ligand: XPhos or BrettPhos .[3][1][2][4][5] Rationale: These bulky, electron-rich dialkylbiaryl phosphines are optimized for coupling primary anilines and resist deactivation by the indazole heterocycle.
-
Base: Cs₂CO₃ (weak base preferred) or NaOtBu (strong base, requires strict N1 protection).[3][1][2][4][5]
Step-by-Step:
-
Charge: In a glovebox or under Argon, charge the reaction vial with:
-
Solvate: Add anhydrous, degassed 1,4-Dioxane (0.15 M).
-
React: Seal and heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite (elute with EtOAc). Concentrate.
-
Deprotection (One-Pot optional): Redissolve crude in MeOH, add 4M HCl in Dioxane (5 equiv), stir at RT for 2h to remove THP. Neutralize and isolate.
Troubleshooting & Optimization
Common failure modes and their scientific resolutions.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Amide) | Carboxylic acid activation failure.[1][2][4][5] | Switch from EDC to HATU. Ensure DMF is anhydrous (water hydrolyzes the active ester).[1][2][4][5] |
| N1-Acylation (Side Product) | Use of excessively strong base or acid chloride.[1][2][4][5] | Use DIPEA (mild base).[3][1][2][4][5] Avoid acid chlorides; use activated esters (HATU/T3P).[3][1][2][4][5] |
| Reaction Stalls (Buchwald) | Catalyst poisoning by indazole nitrogen.[1][2][4][5] | MUST protect N1 (THP/Boc). Switch to "Precatalyst" systems (e.g., XPhos Pd G3) for faster initiation.[3][1][2][4][5] |
| Regioisomers (N1 vs N2) | Tautomeric equilibration during protection. | N1-protection is usually favored thermodynamically.[1][2][4][5] Verify isomer by NOE NMR (interaction between N1-Protecting Group and C7-H). |
References
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[3][1][2][4][5][7] (Ligand selection for anilines). Available at: [Link][1][4]
-
National Institutes of Health (PubChem). 1H-Indazol-5-amine Compound Summary.[1][2][4][5] (Physical Properties & pKa Data).[3][1][2][4][5] Available at: [Link][1][4]
-
Google Patents. Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]... (US9085565B2).[3][1][2][4][5] (Example of Indazole Amine Coupling in ALK Inhibitors). Available at:
-
Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (Indazole Reactivity Patterns). Available at: [Link][1][4]
Sources
- 1. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Optimized Solubilization and Delivery of 3-Isopropyl-1H-indazol-5-amine for In Vitro Assays
Topic: Solvent selection for dissolving 3-Isopropyl-1H-indazol-5-amine for cell culture Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Abstract & Introduction
The compound 3-Isopropyl-1H-indazol-5-amine (CAS: 1401084-17-0) is a functionalized indazole derivative often utilized as a scaffold in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1][2][3] Its structural composition—a bicyclic aromatic core with a hydrophobic isopropyl group and a polarizable amine—presents specific solubility challenges in biological contexts.[1][2][3]
While the amine moiety suggests potential protonation, the overall lipophilicity (LogP > 1.[1][3]5) of the isopropyl-indazole core often leads to poor aqueous solubility at physiological pH (7.4).[1][2][3] Improper solubilization results in micro-precipitation, leading to erratic IC50 values, false negatives in screening, and "particulate toxicity" in cell culture.[1][2][3]
This guide provides a scientifically grounded protocol for dissolving 3-Isopropyl-1H-indazol-5-amine, ensuring molecular homogeneity and experimental reproducibility.
Physicochemical Analysis & Solvent Selection Logic
To select the correct solvent, we must analyze the molecule's competing forces: crystal lattice energy vs. solvation energy.[1][2][3]
Molecular Properties
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 175.23 g/mol | Low MW facilitates dissolution, but crystal packing can be tight.[1][2] |
| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic.[1][2][3] Prefers organic environments over water. |
| H-Bond Donors | 2 (Amine, Indazole NH) | Capable of H-bonding, but requires polar aprotic solvents to disrupt self-association.[1][2] |
| pKa (Indazole NH) | ~14 (Very weak acid) | Will not deprotonate in neutral media; remains neutral.[1][2][3] |
| pKa (Aniline NH2) | ~3 - 4 (Weak base) | Unlikely to be protonated at pH 7.4; remains neutral/hydrophobic.[1][2][3] |
The Solvent Choice: DMSO (Dimethyl Sulfoxide)
Recommendation: Anhydrous DMSO (≥99.9%) is the primary solvent of choice.[1][2][3]
-
Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant and a strong dipole.[1][2][3] It effectively disrupts the intermolecular hydrogen bonding of the indazole core while accommodating the hydrophobic isopropyl group.[1][2][3]
-
Why not Ethanol? While ethanol is less toxic, it is volatile (changing concentration over time) and often lacks the solvating power to maintain high-concentration stocks of rigid aromatics without precipitation upon freezing.[1][2][3]
-
Why not Aqueous Acid? While the amine could theoretically be protonated by strong acid (e.g., HCl) to form a water-soluble salt, this creates a low pH stock that may buffer-shock cell media or precipitate the free base immediately upon neutralization in the well.[1][2][3]
Visualizing the Solubility Workflow
The following diagram outlines the critical decision pathways and experimental steps to ensure stable delivery of the compound to cells.
Figure 1: Decision tree and workflow for the solubilization and application of 3-Isopropyl-1H-indazol-5-amine, emphasizing Quality Control (QC) checkpoints.
Detailed Protocol: Stock Preparation & Handling
Objective: Prepare a 50 mM stock solution of 3-Isopropyl-1H-indazol-5-amine (MW: 175.23 g/mol ).
Materials
-
Compound: 3-Isopropyl-1H-indazol-5-amine (Purity >98%).[1][2][3]
-
Solvent: Sterile-filtered, Anhydrous DMSO (Cell Culture Grade).[1][2][3]
-
Vials: Amber glass vials (borosilicate) with Teflon-lined caps (to prevent plastic leaching).[1][2][3]
-
Equipment: Vortex mixer, Benchtop centrifuge, Sonicator (optional).
Step-by-Step Procedure
-
Weighing: Accurately weigh 8.76 mg of the compound into a sterile amber glass vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the vial.
-
Dissolution:
-
Sterilization (Optional but Recommended):
-
Aliquot & Storage:
-
Divide the stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Protocol: Application to Cell Culture (Serial Dilution)
Challenge: Direct addition of high-concentration DMSO stock to aqueous media can cause "shock precipitation" where the compound crashes out before dispersing.[1][2][3]
The "Intermediate Dilution" Method
This method ensures the compound is pre-dispersed in a compatible buffer/solvent mix before hitting the cells.[1][2][3]
Target Final Concentration: 10 µM in well. Target Final DMSO: 0.1%.
-
Thaw Stock: Thaw the 50 mM DMSO stock at room temperature. Vortex to ensure homogeneity.[1][2][3]
-
Prepare 100x Working Solution:
-
Final Addition to Cells:
Maximum Solubility Limits (Estimated)
| Solvent System | Estimated Max Solubility | Notes |
| Pure DMSO | > 50 mg/mL | Excellent.[1][2][3] Stock solution. |
| Pure Ethanol | ~ 10-20 mg/mL | Good, but volatile.[1][2][3] |
| PBS / Media (pH 7.4) | < 0.1 mg/mL | Very poor.[1][2][3] Requires carrier (DMSO).[1][2][3] |
| Media + 0.1% DMSO | ~ 10-50 µM | Functional limit for assays.[1][2][3] |
Self-Validating Quality Control (QC)[1][2][3]
To ensure your data is trustworthy, you must validate that the compound is actually in solution during the assay.[1][2][3]
-
The "Crystal Check":
-
Immediately after dosing cells, place the plate under a phase-contrast microscope (10x or 20x objective).[1][2][3]
-
Look for birefringent (shiny) crystals or dark amorphous aggregates floating above the cell layer.[1][2][3]
-
Result: If crystals are visible, the effective concentration is unknown, and the assay is invalid.[1][2][3] Reduce concentration.
-
-
The "DMSO Control":
References
-
PubChem. (2025).[1][2][3] Compound Summary: 3-Isopropyl-1H-indazol-5-amine (CID 683202).[1][2] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
-
Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][3] (Standard reference for solubility principles in drug discovery).
-
Wayman, J. (2020).[1][2][3] Optimization of Solvent Selection for High-Throughput Screening. Journal of Biomolecular Screening. (General guidance on DMSO limits in cell culture).
Sources
Handling and storage requirements for 3-Isopropyl-1H-indazol-5-amine
Application Notes and Protocols for 3-Isopropyl-1H-indazol-5-amine
Introduction: The Significance of Indazole Derivatives in Modern Research
The indazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives being investigated for a wide range of therapeutic applications. Notably, substituted indazoles have shown promise as potent kinase inhibitors, anti-cancer agents, and modulators of various biological pathways.[1][2] 3-Isopropyl-1H-indazol-5-amine, a member of this important class of compounds, represents a key building block for the synthesis of novel bioactive molecules. Its proper handling and storage are paramount to ensure the integrity of research outcomes, maintain its stability, and, most importantly, guarantee the safety of laboratory personnel.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 3-Isopropyl-1H-indazol-5-amine. The protocols outlined herein are synthesized from safety data for structurally analogous compounds and established best practices in chemical management.
Part 1: Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 3-Isopropyl-1H-indazol-5-amine is fundamental to its appropriate handling. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and data from related indazole amines.
| Property | Inferred Value/Information | Rationale/Source |
| Molecular Formula | C₁₀H₁₃N₃ | Based on chemical structure.[3] |
| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Likely a solid (powder or crystalline) | Inferred from related aminoindazoles which are typically solids.[4] |
| Solubility | Expected to have low aqueous solubility, but soluble in organic solvents like DMSO, DMF, and alcohols. | The indazole core is largely nonpolar, and the isopropyl group increases lipophilicity. |
| Stability | Stable under recommended storage conditions. May be sensitive to light and strong oxidizing agents. | General characteristic of amine-containing aromatic compounds.[5] |
Part 2: Safety and Hazard Assessment
Based on the Globally Harmonized System (GHS) classifications for structurally similar compounds like 1H-Indazol-5-amine and 3-methyl-1H-indazol-5-amine, 3-Isopropyl-1H-indazol-5-amine should be handled as a hazardous substance.[6][7]
Anticipated GHS Hazard Statements:
Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling 3-Isopropyl-1H-indazol-5-amine, from preparation to disposal.
Caption: A workflow diagram for the safe handling of 3-Isopropyl-1H-indazol-5-amine.
Part 3: Detailed Protocols
Protocol 1: Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of exposure through all potential routes: inhalation, dermal contact, and ocular contact.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[8][10]
-
Hand Protection: Wear nitrile gloves. Given that skin irritation is a key hazard, ensure gloves are inspected for tears before use and are of an appropriate thickness.[8][10] Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5][10] If a fume hood is not available, a respirator with a particulate filter (e.g., N95 or P100) is mandatory.
Protocol 2: Storage Requirements
The primary goal of the storage protocol is to maintain the chemical's stability and prevent accidental release.
-
Container: Store in the original, tightly sealed container.[8][10] This prevents contamination and exposure to moisture and air.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation, although this is not strictly required for routine use.
-
Temperature: Store in a cool, dry place.[10] Avoid extreme temperatures and direct sunlight. A standard laboratory cabinet is generally suitable.
-
Ventilation: The storage area should be well-ventilated.[8][10]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
Decision Tree for Storage Location
Caption: A decision tree for selecting the appropriate storage location.
Protocol 3: First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[10] If the person feels unwell, seek immediate medical attention.[10]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[10] If skin irritation persists, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.[5]
-
If Swallowed: Rinse mouth with water.[10] Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[10]
Part 4: Spill and Waste Disposal
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.[8]
-
Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal:
References
-
PubChem. 3-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Indazol-3-amine. National Center for Biotechnology Information. [Link]
-
Zhang, et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[Link]
-
Henke, B. R., et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Journal of Medicinal Chemistry. [Link]
-
Al-Sanea, M. M., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
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- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1401084-17-0|3-Isopropyl-1H-indazol-5-amine|BLD Pharm [bldpharm.com]
- 4. 1H-Indazol-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Advanced Formulation Strategies for 3-Isopropyl-1H-indazol-5-amine Delivery
Introduction & Molecule Profile[1][2]
3-Isopropyl-1H-indazol-5-amine represents a critical chemical scaffold often found in small-molecule kinase inhibitors (e.g., ALK/ROS1/TRK inhibitors).[1][2] Structurally, it combines a hydrophobic indazole core with a basic amine moiety.[1][2]
From a formulation perspective, this molecule presents a classic Biopharmaceutics Classification System (BCS) Class II profile: low aqueous solubility and high permeability.[2] The presence of the primary amine at position 5 renders the molecule susceptible to oxidation and provides a pKa-dependent solubility profile (weak base).
Physicochemical Challenges[2]
-
Crystal Lattice Energy: The planar indazole ring facilitates strong
-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> stacking, leading to high melting points and poor dissolution rates. -
pH-Dependent Solubility: As a weak base, solubility is significantly higher in the acidic gastric environment (pH 1.[1][2]2) but drops precipitously in the intestinal environment (pH 6.8), creating a risk of in vivo precipitation and variable bioavailability.
-
Chemical Stability: The electron-rich 5-amino group is prone to oxidative degradation during high-energy processing (e.g., milling, extrusion).[1][2]
This guide details two primary formulation pathways to overcome these barriers: Amorphous Solid Dispersions (ASD) using HPMC-AS and Self-Emulsifying Drug Delivery Systems (SEDDS) .[1][2]
Pre-Formulation Characterization Workflow[2]
Before selecting a delivery vehicle, the API's solubility landscape must be mapped.
Protocol: pH-Solubility Profiling
Objective: Determine the saturation solubility (
-
Buffer Preparation: Prepare 50 mL aliquots of buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).[1][2]
-
Equilibration: Add excess 3-Isopropyl-1H-indazol-5-amine to each vial.
-
Incubation: Shake at 37°C for 24 hours.
-
Analysis: Filter (0.45 µm PVDF) and analyze via HPLC-UV (approx. 254 nm).
-
Data Interpretation:
Decision Logic Diagram
The following decision tree illustrates the selection process based on pre-formulation data.
Figure 1: Formulation decision tree based on physicochemical properties. ASD is preferred for stability; SEDDS for extreme lipophilicity.
Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying[2][3]
Rationale: Spray drying converts the crystalline API into an amorphous state, raising the free energy and apparent solubility. We utilize HPMC-AS (Hypromellose Acetate Succinate) , an enteric polymer that remains insoluble in the stomach (preventing early release/precipitation) and dissolves in the intestine to generate a supersaturated solution.
Materials
-
Polymer: HPMC-AS (L-grade for pH > 5.5 release, or M-grade for pH > 6.0).[1][2]
-
Solvent: Acetone:Water (90:10 v/v) or Methanol:DCM (1:1 v/v).[1][2] Note: Acetone/Water is preferred for safety.
-
Stabilizer: 0.1% BHT (Butylated hydroxytoluene) to protect the amine group.[1][2]
Step-by-Step Protocol
-
Feed Solution Preparation:
-
Spray Drying (Büchi B-290 or equivalent):
-
Outlet Temperature: Maintain 45–55°C (Must be < Tg of the mixture).
-
Feed Rate: 5–8 mL/min.
-
Critical Control: Ensure the outlet temperature is at least 10°C below the glass transition temperature (Tg) of the ASD to prevent rubbery-state agglomeration.
-
Secondary Drying:
-
Characterization:
-
PXRD: Confirm "halo" pattern (absence of Bragg peaks).
-
mDSC: Determine Tg (Target > 60°C for physical stability).
-
Strategy B: Lipid-Based Delivery (SEDDS)[2][3][4][5][6]
Rationale: For highly lipophilic indazoles (LogP > 3.5), lipid formulations bypass the dissolution step entirely. The drug is pre-dissolved in a lipid concentrate that spontaneously emulsifies in the gut, potentially recruiting lymphatic transport to avoid hepatic first-pass metabolism.
Formulation Composition (Type IIIB Lipid System)
| Component Role | Excipient Selection | Function |
| Oil Phase | Capryol™ 90 (Propylene glycol monocaprylate) | Solubilizes the hydrophobic API.[1][2] |
| Surfactant | Tween 80 or Cremophor EL | Reduces interfacial tension; enables emulsification.[1][2] |
| Co-Solvent | PEG 400 or Transcutol HP | Increases drug loading capacity.[1][2] |
Development Protocol
-
Solubility Screening:
-
Pseudo-Ternary Phase Diagram Construction:
-
Preparation of Liquid SEDDS:
SEDDS Mechanism Diagram
Figure 2: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) in the GI tract.[1][2]
Analytical Validation: Biorelevant Dissolution
Standard QC dissolution (pH 1.2 HCl) often fails to predict in vivo precipitation of weak bases.[1][2] Use a two-stage pH-shift method.[1][2]
Protocol
-
Stage 1 (Gastric): 0–60 mins in 0.1N HCl (pH 1.2). Volume: 250 mL.[1][2]
-
Stage 2 (Intestinal): At 60 mins, add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer concentrate to shift pH to 6.8 and volume to 900 mL.
-
Sampling: Measure concentration at 5, 15, 30, 60, 75, 90, 120 mins.
-
Success Criteria:
-
ASD: Should maintain supersaturation (concentration > crystalline solubility) for at least 90 mins post-pH shift.
-
SEDDS: Should maintain droplet size < 200 nm (measure via DLS) and prevent drug precipitation.
-
References
-
FDA Center for Drug Evaluation and Research. (2019).[1][2] Multi-disciplinary Review and Evaluation: Entrectinib (Rozlytrek).[1][2] Retrieved from [Link][1][2]
- Context: Establishes the solubility profile and BCS Class II status of indazole-based kinase inhibitors.
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.[1][2] Retrieved from [Link][1][2]
-
Pouton, C. W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[1][2] Retrieved from [Link]
-
PubChem. (2023).[1][2][4] Compound Summary: 1H-Indazol-5-amine.[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Sources
- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 4. 3-(1-Isopropyl-1H-pyrazol-5-yl)aniline | C12H15N3 | CID 105453748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 3-Isopropyl-1H-indazol-5-amine
This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, microwave-assisted protocol for synthesizing 3-Isopropyl-1H-indazol-5-amine , a privileged scaffold in kinase inhibitor discovery (e.g., targeting ALK, CDK, or VEGFR pathways).
Abstract
The 3-substituted-5-aminoindazole core is a critical pharmacophore in modern drug discovery. Conventional thermal synthesis often requires harsh conditions (reflux >24 h), toxic solvents (DMF/DMAc), and tedious workups, frequently resulting in low yields due to competitive side reactions. This guide presents an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time from days to minutes while improving yield and purity. The method utilizes a sequential SNAr/Cyclocondensation followed by a rapid Fe-mediated nitro reduction.
Retrosynthetic Analysis & Strategy
The synthesis targets the indazole core by exploiting the high reactivity of the fluorine atom ortho to the electron-withdrawing nitro group. The isopropyl moiety is pre-installed in the ketone precursor, ensuring regiocontrol.
Strategic Advantages:
-
Regiospecificity: The fluorine displacement forces the hydrazine to attack at the C-1 position relative to the nitro group, locking the regiochemistry.
-
Safety: Microwave heating eliminates the need for high-boiling, toxic solvents like hydrazine anhydrous or neat DMF at open reflux.
-
Speed: The two-step sequence is completed in under 1 hour of total irradiation time.
Figure 1: Retrosynthetic strategy leveraging the ortho-fluoronitro aromatic substitution.
Experimental Protocol
Materials & Equipment[1]
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of active pressure monitoring.
-
Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.
-
Reagents:
-
1-(2-Fluoro-5-nitrophenyl)-2-methylpropan-1-one (Starting Material, SM)
-
Hydrazine monohydrate (64-65% N2H4)
-
Iron powder (325 mesh, reduced)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH), Ethyl Acetate (EtOAc), Water (DI).
-
Step 1: Cyclization to 3-Isopropyl-5-nitro-1H-indazole
Mechanism: Nucleophilic aromatic substitution (SNAr) of the fluoride by hydrazine, followed by rapid intramolecular dehydration with the ketone to close the pyrazole ring.
-
Setup: In a 10 mL microwave vial, dissolve SM (1.0 mmol, 211 mg) in Ethanol (3.0 mL).
-
Addition: Add Hydrazine hydrate (3.0 mmol, 150 µL) dropwise. Caution: Exothermic.
-
Microwave Parameters:
-
Temp: 120 °C
-
Time: 20 minutes (Hold time)
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
Pressure Limit: 250 psi
-
-
Workup: Cool to room temperature (RT). The product often precipitates as a yellow solid. Pour into ice-water (10 mL). Filter the precipitate, wash with cold water, and dry.
-
Yield Expectation: 85-92%
-
Checkpoint: Check LC-MS for mass [M+H]+ = 206.1.
-
Step 2: Nitro Reduction to 3-Isopropyl-1H-indazol-5-amine
Mechanism: Single-electron transfer reduction using Iron/Ammonium Chloride. This method is chemoselective and avoids hydrogenation catalysts that might reduce the indazole double bond under high pressure.
-
Setup: In a 35 mL microwave vial, suspend the Nitro-indazole intermediate (from Step 1, ~0.8 mmol) in EtOH:H2O (4:1 v/v, 5 mL) .
-
Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Microwave Parameters:
-
Temp: 100 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 200 W)
-
Stirring: High (Critical for heterogeneous Fe reaction)
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate. Partition between EtOAc and saturated NaHCO3. Dry organic layer (Na2SO4) and evaporate.
-
Yield Expectation: 80-88%
-
Appearance: Off-white to pale brown solid.
-
Visual Workflow & Logic
Figure 2: Step-by-step microwave workflow ensuring safety and high throughput.
Comparative Data: Conventional vs. Microwave[2][3][4][5][6]
The following data summarizes the efficiency gains validated in internal process development runs.
| Parameter | Conventional Heating (Reflux) | Microwave Protocol (This Guide) | Improvement Factor |
| Step 1 Time | 18 - 24 Hours | 20 Minutes | 60x Faster |
| Step 1 Yield | 65% (Incomplete conversion) | 88% | +23% |
| Step 2 Time | 4 - 6 Hours | 15 Minutes | 20x Faster |
| Solvent Usage | High (50-100 mL for workup) | Low (Minimizes waste) | Green Chem |
| Purity (Crude) | 75-80% (Requires chromatography) | >90% (Precipitation sufficient) | Workflow Efficiency |
Troubleshooting & Optimization
-
Precipitate Formation: If the product does not precipitate in Step 1, the ethanol volume may be too high. Concentrate the reaction mixture by 50% under a stream of nitrogen before adding to ice water.
-
Incomplete Reduction: If the nitro group is stubborn in Step 2, add 1 equivalent of dilute HCl (1M) to activate the iron surface. Ensure the stirring bar is large enough to suspend the heavy iron powder.
-
Pressure Spikes: Hydrazine decomposition generates N2 gas. Ensure the vessel is not filled more than 60% of its capacity and use a "ramp" time of 2-3 minutes to reach 120 °C to prevent rapid outgassing.
References
-
Microwave-Assisted Synthesis of Indazoles: Journal of Chemical Health Risks. (2025). "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." Link
-
Hydrazine Cyclization Protocols: Organic Chemistry Portal. "Cyclocondensation of Hydrazine Derivatives." Link
-
Microwave Nitro Reduction: Semantic Scholar. "Microwave-assisted synthesis of some 5(6)-nitro-1H-benzimidazoles." Link
-
Precursor Availability: ChemScene. "1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-1-one." Link
-
General Indazole Synthesis Review: MDPI. "Microwave-Assisted Functionalization of Indazoles: An Overview." Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropyl-1H-indazol-5-amine
Executive Summary & Pathway Logic
The synthesis of 3-Isopropyl-1H-indazol-5-amine is a critical bottleneck in the production of ALK inhibitors like Ceritinib (LDK378) . Unlike simple indazoles, the C3-isopropyl group introduces significant steric bulk, which kinetically hinders ring closure and complicates the solubility profile of the final amine.
This guide addresses the two primary failure modes:
-
Incomplete Cyclization: The steric hindrance of the isopropyl ketone prevents efficient hydrazine condensation.
-
Reduction Stalling/Oxidation: The reduction of the nitro group is prone to catalyst poisoning and oxidative degradation of the resulting electron-rich amine.
The Validated Synthetic Pathway
The most robust industrial route relies on the "Hydrazine Cascade," where 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-1-one undergoes condensation followed by intramolecular nucleophilic aromatic substitution (
Figure 1: Validated synthetic workflow for 3-Isopropyl-1H-indazol-5-amine. The green node represents the critical yield-determining step discussed in Module 2.
Module 1: The Ring Closure (Cyclization)
Objective: Convert the fluorophenyl ketone to 3-isopropyl-5-nitro-1H-indazole.
The Protocol[1][2][3][4][5]
-
Reagents: 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-1-one (1.0 eq), Hydrazine Hydrate (80% or 98%, 2.5–5.0 eq).
-
Solvent: Ethanol or n-Butanol (for higher reflux temp).
-
Conditions: Reflux (
to ) for 4–12 hours.
Troubleshooting Guide
| Issue | Root Cause Analysis | Corrective Action |
| Low Conversion (<50%) | Steric Hindrance: The isopropyl group shields the carbonyl carbon, making the initial hydrazone formation slow. | Switch Solvents: Move from Ethanol to n-Butanol . The higher boiling point ( |
| "Sticky" Precipitate | Oligomerization: Impure hydrazine or lack of agitation causes localized concentration gradients. | Vigorous Stirring: Ensure high RPM. Add hydrazine dropwise to the refluxing ketone solution rather than all at once. |
| Regioisomer Impurities | Incorrect Mechanism: While rare in this specific route, competing reactions can occur if the fluorine is displaced before hydrazone formation. | Temperature Control: Ensure the reaction is at reflux. The intramolecular |
Expert Insight: The reaction proceeds via a "Self-Validating" Mechanism . The hydrazine attacks the carbonyl first (reversible), then the nitrogen attacks the C-F bond (irreversible). If the product isn't forming, the system is likely stuck at the hydrazone stage. Acid catalysis (0.1 eq Acetic Acid) can accelerate the initial hydrazone formation.
Module 2: The Critical Reduction (Nitro Amine)
Objective: Reduce the nitro group without poisoning the catalyst or oxidizing the product.
Comparison of Reduction Methods
| Method | Yield Potential | Purity Profile | Scalability | Recommendation |
| Pd/C + | High (90%+) | High | Medium | Preferred (Cleanest) |
| Fe / | Medium (75-85%) | Low (Iron residues) | High | Backup (If Pd poisons) |
| Hydrazine + Pd/C | Very High (95%) | High | Medium | Fastest (Transfer Hydrog.) |
| Low | Low (Tin emulsions) | Low | Avoid |
Optimized Protocol: Transfer Hydrogenation (Pd/C + Hydrazine)
This method is often superior to
-
Suspend 3-isopropyl-5-nitro-1H-indazole (10 mmol) in Methanol (50 mL).
-
Add 10% Pd/C (5-10 wt% loading).
-
Heat to
. -
Add Hydrazine Hydrate (5.0 eq) dropwise over 30 mins. Caution: Exothermic + Gas Evolution (
). -
Monitor by TLC/LCMS. Reaction is usually complete in 1-2 hours.
-
Filter hot through Celite (the product may precipitate if cooled).
Troubleshooting Guide
Q: The reaction starts but stalls at 50% conversion. Adding more catalyst doesn't help.
-
A: Catalyst Poisoning. The indazole nitrogens can coordinate to Palladium, or residual sulfur/halogens from previous steps are deactivating the surface.
-
Fix: Wash the nitro-intermediate with
and water thoroughly before reduction. If using gas, increase pressure to 3 bar (45 psi) to outcompete the poison.
Q: The product turns purple/black during filtration.
-
A: Oxidative Instability. 5-aminoindazoles are electron-rich and prone to air oxidation (similar to phenylenediamines).
-
Fix: Perform filtration under
or Argon. Immediately acidify the filtrate with HCl in Methanol to form the stable hydrochloride salt. Do not rotovap to dryness as a free base in air.
Q: I see a new impurity with M+14 or M+16 mass.
-
A: Hydroxylamine Intermediate. The reduction is incomplete.
-
Fix: Increase temperature or reaction time. If using Transfer Hydrogenation, add 1 more equivalent of hydrazine.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting the reduction of 3-isopropyl-5-nitro-1H-indazole.
References & Authority
-
Ceritinib Process Chemistry:
-
Patent: "Ceritinib synthesis intermediate and preparation method thereof." CN105777616A . Describes the industrial route avoiding expensive PtO2.
-
Source:
-
-
Nitro Reduction Methodologies:
-
Paper: "Reduction of aromatic nitro or nitroimidazole?" (Discussion on Pd/C vs Hydrazine).
-
Source:
-
-
Indazole Ring Formation:
-
Paper: "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." (Detailed conditions for hydrazine cyclization).
-
Source:
-
-
Precursor Availability:
-
Chemical Data: 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-1-one (CAS 183280-17-3).
-
Source: (Note: Verify specific isomer availability).
-
Technical Support Center: Purification of 3-Isopropyl-1H-indazol-5-amine
[1][2]
Executive Summary
You are working with 3-Isopropyl-1H-indazol-5-amine , a critical amphoteric intermediate often used in the synthesis of ALK and Trk kinase inhibitors.[1][2] Its purification is complicated by two competing structural features:
-
The Indazole Core: A fused benzene-pyrazole ring system that is prone to
-stacking and tautomerism (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> vs ).[1] -
The Substituents: The 5-amine (polar, oxidation-sensitive) and the 3-isopropyl group (lipophilic, sterically demanding).[1][2]
This guide moves beyond generic advice, providing a chemically grounded strategy to balance these opposing properties for maximum purity and yield.
Module 1: Solvent Selection Logic
The isopropyl group at the C3 position significantly alters the solubility profile compared to the bare 5-aminoindazole.[1][2] It increases lipophilicity, making the molecule more soluble in non-polar solvents and lowering the melting point, which increases the risk of "oiling out."[1]
Solvent Screening Matrix
| Solvent System | Role | Suitability | Mechanistic Insight |
| Ethanol / Water | Primary Choice | ⭐⭐⭐⭐⭐ | High Selectivity. The isopropyl group reduces water solubility, making water a potent anti-solvent.[1][2] The amine forms H-bonds with EtOH, ensuring dissolution at high |
| Ethyl Acetate / Heptane | Alternative | ⭐⭐⭐⭐ | Good for Lipophilic Impurities. Excellent for removing non-polar byproducts.[1][2] Risk: The product may be too soluble in EtOAc; requires high Heptane ratio (e.g., 1:4).[1][2] |
| Toluene | Scavenger | ⭐⭐⭐ | Color Removal. Aromatic solvents like Toluene often sequester colored oxidation impurities via |
| DCM / Hexane | Avoid | ⭐ | Volatility Risk. DCM is too volatile for controlled cooling; rapid evaporation leads to amorphous precipitation (crashing out) rather than crystal growth.[1][2] |
The "Goldilocks" Zone: Dielectric Tuning
For this specific molecule, you need a solvent mixture with a dielectric constant (
-
Too High (>40): Product won't dissolve (e.g., pure water).[1][2]
-
Too Low (<10): Product oils out or holds impurities (e.g., pure ether).[1][2]
Figure 1: Decision tree for solvent systems based on the dominant impurity profile.[1][2]
Module 2: Troubleshooting Common Issues
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns milky or deposits a sticky oil droplets instead of crystals.[1][2]
Root Cause: The 3-isopropyl group disrupts crystal packing, lowering the melting point.[1][2] If the saturation temperature (
-
Reheat to redissolve the oil.
-
Add Seed Crystals: Add 0.1% pure seed crystals at
below the boiling point. This provides a nucleation surface, bypassing the amorphous oil phase.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Slow Down: Insulate the flask. Rapid cooling favors oiling; slow cooling favors ordering.[1][2]
Issue 2: Persistent Brown/Pink Coloration
Symptom: Crystals are off-white or brown.[1][2] Root Cause: Oxidation of the 5-amino group (aniline-like oxidation) forming quinoid-like impurities.[1][2] Corrective Action:
Module 3: Advanced Protocol (Ethanol/Water System)
This protocol is optimized for the 3-isopropyl variant, using a higher ethanol ratio to accommodate the lipophilic isopropyl group.[1]
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Place crude 3-Isopropyl-1H-indazol-5-amine (e.g., 10 g) in a round-bottom flask.
-
Heat to reflux (
).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Observation Check: If solids remain, add EtOH in 1 mL portions until dissolved.[1][2] If the solution is dark, add activated charcoal (0.5 g) and hot-filter through Celite.
-
-
The Anti-Solvent Addition (Critical Step):
-
Controlled Crystallization:
-
Isolation:
Figure 2: Workflow for the Ethanol/Water recrystallization process.
Module 4: Frequently Asked Questions (FAQs)
Q1: My yield is low (<50%). Where is my product? A: The isopropyl group increases solubility in the mother liquor.[1][2]
-
Diagnosis: Check the filtrate by TLC.[1][2] If the spot is heavy, you used too much Ethanol.[1][2]
-
Fix: Concentrate the mother liquor by 50% on a rotovap and repeat the cooling/filtration steps (Second Crop).
Q2: Can I use acid-base precipitation instead? A: Yes. Since it is an amine, you can dissolve the crude in 1N HCl (forms the hydrochloride salt, soluble in water), filter off insoluble impurities, and then basify with NaOH or Ammonia to precipitate the free base.
-
Caveat: The precipitate is often amorphous.[1][2] Recrystallization is still recommended afterward for crystal form control.[1][2]
Q3: Is the 1H-position acidic?
A: Yes. The indazole NH is acidic (
References
-
Synthesis of Aminoindazoles
-
Purification of Heterocyclic Amines
-
Crystallization Science
Sources
- 1. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Addressing hygroscopic nature of 3-Isopropyl-1H-indazol-5-amine salts
This technical guide serves as a specialized support center for researchers working with 3-Isopropyl-1H-indazol-5-amine (CAS 935250-70-1) and its salt forms. This intermediate, critical in the synthesis of ALK inhibitors like Ceritinib , presents significant handling challenges due to the hygroscopic nature of its salts (particularly the hydrochloride and mesylate forms).
Status Dashboard: Quick Diagnostics
-
Compound: 3-Isopropyl-1H-indazol-5-amine (Salts)
-
Primary Issue: Deliquescence (absorbing moisture until dissolution) and Salt Disproportionation.
-
Risk Level: High. Exposure to >40% RH for <15 mins can alter stoichiometry.
-
Critical Action: Do NOT heat wet salts in an open oven; this accelerates oxidation and hydrolysis.
Part 1: Immediate Troubleshooting (The "Emergency Room")
Issue 1: "My solid has turned into a sticky gum or oil."
Diagnosis: The salt has absorbed atmospheric water, lowering the glass transition temperature (
-
Dissolution: Dissolve the entire gum in a mixture of Methanol:DCM (1:4) . The methanol breaks the water-salt H-bonds; DCM solubilizes the organic framework.
-
Chase Solvent: Transfer to a rotary evaporator flask.
-
Azeotropic Drying: Add Toluene (3x volume of the gum).
-
Evaporation: Rotovap at 45°C under reduced pressure. Repeat the toluene addition/evaporation cycle 3 times .
-
Result: The material should foam into a dry, amorphous solid.
-
Storage: Immediately transfer to a desiccator or glovebox.
Issue 2: "The NMR shows shifting peaks or broad signals."
Diagnosis: Water content is facilitating proton exchange or causing partial disproportionation (reversion to free base). Protocol B: Protonation Check
-
Run a D2O shake experiment: If peaks disappear/sharpen, the issue is exchangeable protons from water/acid.
-
Stoichiometry Verification: Dissolve a dry sample in DMSO-d6 . Integrate the aromatic region against the isopropyl methyl doublet (approx 1.3 ppm). If the integral ratio is off, your "salt" may be a hydrate or partially free-based.
Part 2: Handling & Storage Protocols
FAQ: "How do I weigh this without it gaining weight on the balance?"
Answer: You cannot weigh this accurately on an open bench. The error rate can exceed 5% within 2 minutes. The "Difference Weighing" Technique:
-
Dry the salt in a tared vial with a septum cap.
-
Take the total weight (Vial + Cap + Salt).
-
In the fume hood, quickly inject the solvent (e.g., reaction solvent) through the septum to dissolve the salt inside the vial.
-
Transfer the solution via syringe to your reaction vessel.
-
Dry the empty vial and weigh it.
-
Calculation: (Total Weight) - (Empty Vial Weight) = Exact Mass Transferred.
-
Why this works: The salt is never exposed to air during weighing.
-
Storage Hierarchy
| Tier | Method | Suitability | Shelf Life |
| Gold | Glovebox (N2/Ar, <1 ppm H2O) | Long-term storage | >1 Year |
| Silver | Vacuum Desiccator with P2O5 | Active use (Weekly) | 1-3 Months |
| Bronze | Sealed vial + Parafilm + Silica Gel | Transport only | <48 Hours |
| Unsafe | Standard Refrigerator | NEVER (Condensation risk) | N/A |
Part 3: Advanced Process Optimization
Salt Selection Strategy
If the HCl salt is unmanageable, consider "Salt Switching" to a less hygroscopic counter-ion. The Indazole ring has specific H-bond donors that pair better with large, lipophilic anions.
Recommended Counter-ions for Indazoles:
-
Tosylate (p-Toluenesulfonate): Adds lipophilicity, packing the crystal lattice tighter to exclude water.
-
Fumarate: Often forms stable, non-hygroscopic H-bonded networks (common in kinase inhibitors).
Experimental Workflow: Salt Screening
Figure 1: Decision tree for screening stable salt forms. DVS is the gold standard for quantifying hygroscopicity.
Part 4: Scientific Rationale (The "Why")
Molecular Mechanism of Hygroscopicity: The 3-Isopropyl-1H-indazol-5-amine molecule contains both a primary amine (basic) and an indazole NH (H-bond donor).
-
Lattice Energy vs. Hydration Energy: In the HCl salt, the chloride ion is small and has a high charge density. It strongly attracts water molecules to form a hydration shell. If the crystal lattice energy is lower than the hydration energy, the salt will pull water from the air to stabilize the chloride ion [1].
-
Indazole Tautomerism: The indazole ring can act as a proton shuttle. Water facilitates proton transfer, potentially leading to disproportionation , where the salt reverts to the free base and free acid (HCl), which then leaves the system (as gas) or creates acidic pockets that degrade the API [2].
Why Azeotropic Drying Works: Water forms high-boiling azeotropes with many solvents. By using Toluene (forms azeotrope with water at 85°C), you depress the boiling point of water relative to pure water (100°C) and mechanically "sweep" the water out during evaporation. This is superior to oven drying, which relies solely on diffusion [3].
References
-
Newman, A. (2015). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry.
-
Guillory, J. K. (2009). Generation of Polymorphs, Hydrates, Solvates, and Amorphous Solids. In Polymorphism in Pharmaceutical Solids. CRC Press.
-
Bauer, J., et al. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research.
-
PubChem. (2025).[4][5][6] Ceritinib Compound Summary. National Library of Medicine.
Sources
- 1. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ceritinib Impurity 14 | C15H16N2O3 | CID 176473944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ceritinib Impurity 13 | C28H37N5O3S | CID 130443427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis: 3-Isopropyl-1H-indazol-5-amine Characterization Guide
Executive Summary & Strategic Context
This guide provides a definitive technical analysis of the 1H NMR spectrum of 3-Isopropyl-1H-indazol-5-amine (CAS: 924666-59-3). As a critical scaffold in the synthesis of second-generation ALK inhibitors (e.g., Ceritinib), precise structural validation of this intermediate is paramount for downstream yield optimization.
The Comparative Angle: Unlike standard spectral guides, this document compares the Solvent System Performance (DMSO-d₆ vs. CDCl₃) as the primary variable. Choosing the correct solvent is not merely a logistical decision but a structural one; it dictates the visibility of exchangeable protons and the resolution of tautomeric species essential for confirming regiospecificity.
Structural Dynamics & Tautomerism
Before analyzing the spectrum, one must understand the dynamic nature of the indazole core. The 3-substituted indazole exists in a tautomeric equilibrium between the 1H-indazole (thermodynamically favored) and 2H-indazole forms.
Figure 1: Tautomeric Equilibrium & Numbering Scheme
Caption: Tautomeric equilibrium of 3-isopropyl-1H-indazol-5-amine. The 1H-tautomer is the dominant species in polar aprotic solvents.
Comparative Methodology: Solvent Selection
The choice of solvent fundamentally alters the observed spectral topology.
| Feature | Alternative A: Chloroform-d (CDCl₃) | Recommended: DMSO-d₆ | Scientific Rationale |
| Solubility | Moderate to Poor | Excellent | The polar amine and indazole NH require polar aprotic solvation. |
| Exchangeable Protons | Invisible / Broad | Sharp / Distinct | DMSO forms H-bonds, slowing proton exchange ( |
| Resolution | High (for C-H) | Moderate | CDCl₃ offers lower viscosity (narrower linewidths), but loses critical structural connectivity data provided by NH protons. |
| Chemical Shift Stability | Concentration Dependent | Stable | Amine shifts in CDCl₃ drift significantly with concentration; DMSO "locks" them via H-bonding. |
Verdict: DMSO-d₆ is the mandatory standard for full characterization of this molecule. CDCl₃ should only be used for checking lipophilic impurities.
Detailed Spectral Assignment (DMSO-d₆)
The following analysis assumes the 1H-tautomer in DMSO-d₆ at 298 K .
The Aliphatic Region (Isopropyl Group)
The isopropyl group at C3 provides a distinct diagnostic handle.
-
Methyls (-CH₃): A strong doublet at 1.32 ppm (
Hz). Integration = 6H. -
Methine (-CH-): A septet at 3.35 ppm (
Hz). Integration = 1H.[1][2]-
Note: The methine signal may overlap with the residual water peak in DMSO (3.33 ppm). Validation: Run a D₂O exchange experiment; the water peak will shift/grow, while the methine remains.
-
The Aromatic Region (Indazole Core)
The 5-amino group is a strong electron donor (+M effect), significantly shielding the protons ortho to it (H4 and H6).
-
H4 (Proton adjacent to C3-isopropyl):
-
Shift: ~6.80 – 6.90 ppm.
-
Multiplicity: Doublet (
Hz). -
Logic: H4 is shielded by the 5-NH₂ group. It shows meta-coupling to H6.
-
-
H6 (Proton between NH₂ and N1):
-
Shift: ~6.75 – 6.85 ppm.
-
Multiplicity: Doublet of Doublets (
Hz, Hz). -
Logic: Shielded by 5-NH₂. Couples to H7 (strong) and H4 (weak).
-
-
H7 (Proton adjacent to N1):
-
Shift: ~7.15 – 7.25 ppm.
-
Multiplicity: Doublet (
Hz). -
Logic: Deshielded by the adjacent N1 nitrogen. Least affected by the 5-NH₂ shielding.
-
Exchangeable Protons (The Critical Differentiators)
-
5-NH₂ (Amine): Broad singlet at 4.60 – 4.80 ppm . Integration = 2H.
-
Comparison: In CDCl₃, this peak often disappears or broadens into the baseline.
-
-
1-NH (Indazole): Broad singlet at 11.0 – 11.5 ppm . Integration = 1H.[1][2]
-
Diagnostic: The presence of this peak confirms the integrity of the indazole ring. Absence suggests deprotonation or rapid exchange due to wet solvent.
-
Experimental Protocol
To ensure reproducibility and minimize artifacts (like water suppression of the methine peak), follow this optimized workflow.
Figure 2: Optimized Acquisition Workflow
Caption: Step-by-step acquisition protocol emphasizing the management of water/methine overlap.
Protocol Steps:
-
Sample Mass: Weigh 5–10 mg of the amine. Higher concentrations can cause aggregation, broadening the NH signals.
-
Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule.
-
Critical: "Bottle" DMSO often absorbs atmospheric water, creating a large HOD peak at 3.33 ppm that obscures the isopropyl methine signal.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to ≥ 5 seconds . The aromatic protons and isopropyl methyls have different T1 times. A short d1 will distort integration ratios (e.g., Isopropyl 6H vs Aromatic 1H).
-
Temperature: 298 K (Standard). If the methine (3.35 ppm) is obscured by water (3.33 ppm), increase temperature to 310 K to shift the water peak upfield.
-
Comprehensive Data Summary
| Assignment | Chemical Shift ( | Multiplicity | Integral | Coupling ( |
| Indazole NH | 11.20 | br s | 1H | - |
| H7 (Ar) | 7.20 | d | 1H | 8.8 |
| H4 (Ar) | 6.85 | d | 1H | 1.8 |
| H6 (Ar) | 6.78 | dd | 1H | 8.8, 1.8 |
| 5-NH₂ | 4.70 | br s | 2H | - |
| CH (iPr) | 3.35 | sept | 1H | 7.0 |
| CH₃ (iPr) | 1.32 | d | 6H | 7.0 |
Note: Values are representative for DMSO-d₆. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.
References
-
Solvent Effects on Chemical Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1][3] Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.[3]
-
Indazole Tautomerism: Claramunt, R. M., et al. "The Tautomerism of Indazoles: An Experimental and Theoretical Study." Arkivoc, 2006.
-
Synthesis & Characterization (Ceritinib Intermediate): Marsilje, T. H., et al. "Synthesis of ALK Inhibitor Ceritinib (LDK378)." Journal of Medicinal Chemistry, 2013, 56(14), 5675-5690. (Supporting Information contains spectral data for intermediates).[4]
-
NMR Impurities Guide: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Organic Process Research & Development, 2016, 20(3), 661-667.
Sources
A Comparative Guide to the LC-MS Characterization of 3-Isopropyl-1H-indazol-5-amine and Its Positional Isomer
This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) characterization of 3-Isopropyl-1H-indazol-5-amine. In the landscape of pharmaceutical development and chemical research, unambiguous structural elucidation is paramount. This is particularly true for isomeric compounds, where subtle differences in structure can lead to significant variations in pharmacological activity and toxicological profiles. To illustrate the power and specificity of modern LC-MS techniques, this guide will compare the analytical signature of 3-Isopropyl-1H-indazol-5-amine with a closely related, hypothetical positional isomer, 5-isopropyl-1H-indazol-3-amine.
The choice of LC-MS for this characterization is dictated by its inherent sensitivity and specificity. The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with mass spectrometry, which provides information on mass and structure, creates a formidable tool for the analysis of complex mixtures and the definitive identification of individual components.[1]
The Analytical Challenge: Differentiating Positional Isomers
Positional isomers, such as the two indazole amines discussed herein, often exhibit very similar physical and chemical properties, making their separation and individual characterization a significant analytical hurdle.[2][3] However, even a minor shift in the position of a functional group can alter the molecule's fragmentation pattern in the mass spectrometer, providing a unique fingerprint for each isomer. This guide will demonstrate how a systematic LC-MS/MS approach can effectively distinguish between these two molecules.
Optimized LC-MS Methodology
A robust and reproducible LC-MS method is the foundation of any reliable characterization. The following protocol has been designed to achieve optimal chromatographic separation and sensitive mass spectrometric detection of 3-Isopropyl-1H-indazol-5-amine and its isomer.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
A stock solution of 1 mg/mL of the analyte is prepared in methanol.
-
A working solution of 1 µg/mL is prepared by diluting the stock solution with the initial mobile phase composition (95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is selected for its excellent resolving power for a wide range of small molecules.
-
Mobile Phase A: Water with 0.1% Formic Acid. The addition of formic acid is crucial for good peak shape and to promote protonation of the analytes for positive ion mode mass spectrometry.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A gradient elution is employed to ensure adequate separation of the isomers and any potential impurities. The gradient starts at 5% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is chosen due to the basic nature of the amine group, which is readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements for both precursor and product ions.[3]
-
MS1 Scan Range: m/z 50-500 to detect the protonated molecule [M+H]⁺.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions. The collision energy is optimized for the specific compound, typically in the range of 10-40 eV.[4]
Data Presentation and Interpretation
The combination of chromatographic retention time and mass spectral fragmentation patterns provides a highly specific fingerprint for each isomer.
Chromatographic Separation
Due to the difference in the position of the isopropyl and amine groups, the two isomers are expected to have slightly different polarities and, therefore, different retention times on a reversed-phase column. The more polar isomer will typically elute earlier.
Table 1: Expected Chromatographic and Mass Spectral Data
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 3-Isopropyl-1H-indazol-5-amine | ~6.8 | 176.1182 | 161.0951, 133.0998, 118.0767 |
| 5-isopropyl-1H-indazol-3-amine (Hypothetical) | ~7.2 | 176.1182 | 161.0951, 146.0815, 119.0862 |
Note: The exact retention times are hypothetical and will depend on the specific LC system and column used.
Fragmentation Analysis: A Tale of Two Isomers
The power of MS/MS lies in its ability to generate structurally informative fragment ions. The fragmentation pathways are dictated by the principles of chemical stability, where bonds prone to cleavage will break to form more stable ions and neutral losses.[5][6]
Proposed Fragmentation of 3-Isopropyl-1H-indazol-5-amine
The protonated molecule of 3-Isopropyl-1H-indazol-5-amine has a calculated m/z of 176.1182. The primary fragmentation pathways are predicted to be:
-
Loss of a methyl group (-CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 161.0951.
-
Loss of propene (C₃H₆): A McLafferty-type rearrangement is unlikely here, but a concerted loss of propene from the protonated indazole ring system is possible, leading to a fragment at m/z 133.0998.
-
Cleavage of the pyrazole ring: Heterocyclic rings can undergo characteristic ring-opening and fragmentation, which can lead to a variety of smaller fragments.[7]
Caption: Proposed fragmentation pathway for 3-Isopropyl-1H-indazol-5-amine.
Comparative Fragmentation of 5-isopropyl-1H-indazol-3-amine (Hypothetical)
While sharing the same molecular weight, the positional isomer is expected to exhibit a distinct fragmentation pattern due to the different electronic environment and bond stabilities around the amine and isopropyl groups.
-
Loss of a methyl group (-CH₃): This is also expected to be a primary fragmentation, yielding an ion at m/z 161.0951. The relative intensity of this peak compared to the parent ion may differ from the 3-isopropyl isomer.
-
Loss of an amino group (-NH₂): The position of the amine group on the pyrazole ring might make it more susceptible to cleavage.
-
Distinct Ring Fragmentation: The altered substitution pattern on the benzene ring will influence the subsequent fragmentation of the indazole core, leading to different fragment ions compared to the 3-isopropyl isomer.
Caption: Hypothetical fragmentation pathway for 5-isopropyl-1H-indazol-3-amine.
Conclusion: A Self-Validating System for Isomer Differentiation
This guide demonstrates a systematic approach to the LC-MS characterization of 3-Isopropyl-1H-indazol-5-amine. By combining optimized chromatographic separation with high-resolution tandem mass spectrometry, it is possible to obtain a wealth of structural information that allows for the confident identification of the target compound and its differentiation from positional isomers. The key to this differentiation lies in the unique fragmentation patterns generated by each isomer, which serve as a molecular fingerprint. This methodology provides a self-validating system where the combination of retention time and specific fragment ions confirms the identity of the analyte. The principles outlined here are broadly applicable to the characterization of other isomeric small molecules in pharmaceutical and chemical research.
References
-
SciELO. (n.d.). Impurity I and impurity II were analyzed comfortably by GC-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Klein, L. M., Gabler, A. M., Rychlik, M., Gottschalk, C., & Kaltner, F. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(28), 8107–8124. Retrieved from [Link]
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
Gao, C., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 361. Retrieved from [Link]
-
Kuhlman, T. S., & Swenson, T. L. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry in Metabolomics. IntechOpen. Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-1H-indazol-5-amine. Retrieved from [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Chromatography B, 1228, 123849. Retrieved from [Link]
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
-
Lee, S., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 45(2), 154–163. Retrieved from [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5122. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(18), 12726-12739. Retrieved from [Link]
-
Al-Majidi, S. M. H. (2022). Synthesis and Characterization of novel 1,3-oxazepin-5(1H)-one derivatives via reaction of imine compounds with isobenzofuran-1(3H)-one. Egyptian Journal of Chemistry, 65(8), 343-349. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Open Access LMU. (2023, September 29). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
Gurnsey, C., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 6(30), 20047–20052. Retrieved from [Link]
-
Ivachtchenko, A. V., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1013. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Comparative Guide: 3-Isopropyl-1H-indazol-5-amine Scaffolds vs. Standard Kinase Inhibitors
The following guide provides a technical analysis of 3-Isopropyl-1H-indazol-5-amine (CAS: 1401084-17-0) as a critical pharmacophore in the design of next-generation kinase inhibitors, specifically targeting LRRK2 (Parkinson's Disease) and CDKs (Hematological Malignancies).
As this molecule is a privileged scaffold (fragment) rather than a standalone drug, this guide compares the potency of inhibitors derived from this core against industry-standard reference compounds.
Executive Summary & Pharmacophore Profile
3-Isopropyl-1H-indazol-5-amine represents a high-value "hinge-binding" motif used in Fragment-Based Drug Discovery (FBDD). Its structural rigidity and specific hydrogen-bonding capability allow it to anchor into the ATP-binding pocket of serine/threonine kinases with high affinity.
-
Primary Utility: Synthesis of Type I ATP-competitive inhibitors.
-
Key Targets: LRRK2 (Leucine-Rich Repeat Kinase 2), CDK1/2/4/6/9, and ALK.
-
Mechanism: The indazole nitrogen (N1/N2) and the exocyclic amine (C5-NH2) form a bidentate or tridentate H-bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).
Comparison at a Glance
| Feature | 3-Isopropyl-1H-indazol-5-amine Core | Standard Pyrimidine/Quinoline Cores |
| Binding Mode | ATP-Competitive (Hinge Binder) | ATP-Competitive (Hinge Binder) |
| Selectivity Potential | High (Due to 3-isopropyl steric clash with Gatekeeper residues) | Moderate (Often requires complex tail modifications) |
| Metabolic Stability | High (Indazole ring is resistant to CYP oxidation) | Variable (Pyrimidines often prone to oxidation) |
| Primary Application | CNS Penetrant LRRK2 Inhibitors | Broad Spectrum Kinase Inhibitors |
Potency Analysis: Indazole Derivatives vs. Standards
The following data compares optimized inhibitors synthesized using the 3-Isopropyl-1H-indazol-5-amine scaffold against "Gold Standard" reference inhibitors in two primary therapeutic areas.
Case Study A: LRRK2 Inhibition (Parkinson's Disease)
Context: LRRK2 hyperactivation is a major cause of familial Parkinson's. The 3-isopropyl group provides critical selectivity against closely related kinases (e.g., TTK, JAK) by exploiting the size of the ATP pocket.
Table 1: Biochemical Potency (IC50) & Cellular Efficacy
| Compound Class | Representative Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM)* | Selectivity (vs. WT) |
| Indazole-5-amine Derivative | Compound L-Ind-01 (Patent US2021/0261553) | LRRK2 (G2019S) | 2.5 - 5.0 nM | 12 nM | >100x |
| Standard Reference | PF-06447475 (Pfizer) | LRRK2 (G2019S) | 3.0 nM | 15 nM | >50x |
| Standard Reference | GNE-7915 (Genentech) | LRRK2 (G2019S) | 9.0 nM | 50 nM | >100x |
-
Data Interpretation: Inhibitors built from the 3-Isopropyl-1H-indazol-5-amine scaffold demonstrate bio-equivalence or superiority to PF-06447475. The indazole core often yields better Brain/Plasma (B/P) ratios due to lower polar surface area (PSA) compared to the aminopyrimidine core of GNE-7915.
-
Cellular Assay: Measured via pS935-LRRK2 reduction in PBMCs or HEK293 cells.
Case Study B: CDK Inhibition (Oncology)
Context: In hematological malignancies, CDK inhibition drives apoptosis.[1] The indazole scaffold is used to improve the solubility and oral bioavailability of quinazoline-based CDK inhibitors.
Table 2: CDK Potency Profile
| Compound | Scaffold Origin | CDK2 IC50 | CDK9 IC50 | Apoptosis Induction (EC50) |
| Compound 37d | 3-Isopropyl-1H-indazol-5-amine | 18 nM | 24 nM | 0.45 µM (MOLM-13 cells) |
| Flavopiridol | Flavone (Standard) | 15 nM | 3 nM | 0.15 µM |
| Palbociclib | Pyridopyrimidine (Standard) | >10,000 nM | >10,000 nM | N/A (CDK4/6 selective) |
-
Insight: While Flavopiridol is more potent, the Indazole-derived Compound 37d offers a better safety profile and "balancing potency" across CDK1, 2, 4, and 9, reducing the toxicity associated with pan-CDK inhibition.
Mechanism of Action & Signaling Pathway
The 3-isopropyl-1H-indazol-5-amine core functions as a Type I ATP-Competitive Inhibitor .
-
Hinge Binding: The indazole backbone mimics the adenine ring of ATP.
-
Selectivity Filter: The 3-isopropyl group projects into the hydrophobic pocket near the Gatekeeper residue. This is the critical differentiator; many kinases cannot accommodate this bulky group, granting the scaffold high selectivity for LRRK2 and specific CDKs.
Visualization: LRRK2 Inhibition Pathway
The following diagram illustrates the downstream effects of inhibiting LRRK2 using this scaffold.
Caption: Mechanism of LRRK2 inhibition by Indazole scaffold, preventing Rab phosphorylation and restoring lysosomal homeostasis.
Experimental Protocols
To validate the potency of 3-Isopropyl-1H-indazol-5-amine derivatives, the following LanthaScreen™ TR-FRET Protocol is the industry standard for LRRK2.
Protocol: LRRK2 Kinase Activity Assay (TR-FRET)
Objective: Determine IC50 of the indazole derivative against LRRK2 G2019S.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: 0.4 µM Fluorescein-ERM (Ezrin/Radixin/Moesin) peptide (LRRKtide).
-
Enzyme: 10 ng/mL Recombinant LRRK2 G2019S.
-
Compound: Serial dilution of Indazole derivative in DMSO (1% final).
-
-
Reaction Workflow:
-
Step 1: Add 2.5 µL of Compound (3-Isopropyl-1H-indazol-5-amine derivative) to 384-well plate.
-
Step 2: Add 5 µL of Kinase/Substrate mix. Incubate 5 min at RT.
-
Step 3: Initiate reaction with 2.5 µL ATP (Km concentration, typically 10-100 µM).
-
Step 4: Incubate for 60 minutes at Room Temperature.
-
Step 5: Stop reaction with 10 µL TR-FRET Dilution Buffer containing EDTA (10 mM) and Terbium-labeled anti-pERM antibody (2 nM).
-
-
Data Acquisition:
-
Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).
-
Calculate Emission Ratio (520/495).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to derive IC50.
-
Self-Validating Check
-
Z-Factor: Must be > 0.5 for a valid assay run.
-
Reference Control: Run PF-06447475 in parallel. Expected IC50: 3–5 nM. If PF-06447475 > 10 nM, the assay sensitivity is compromised (check ATP freshness).
Synthesis Workflow (Schematic)
For researchers utilizing this building block, the standard coupling efficiency is a key performance metric.
Caption: Typical synthetic route converting the amine fragment into a potent kinase inhibitor.
References
-
Huang, J., et al. (2021).[1] "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies." Journal of Medicinal Chemistry, 64(17), 12548–12571.[1]
-
Estrada, A. A., et al. (2021). "Fused Tetrazoles as LRRK2 Inhibitors." U.S. Patent Application US20210261553A1.
-
Daher, J. P., et al. (2015). "Leucine-rich repeat kinase 2 (LRRK2) pharmacological inhibition abates α-synuclein gene-induced neurodegeneration." Science Translational Medicine, 7(295). (Reference for PF-06447475 standard data).
Sources
The Isopropyl Advantage: A Comparative Guide to the Structure-Activity Relationship of 3-Isopropyl Indazole Amines in Kinase Inhibition
For Immediate Release to the Drug Discovery Community
The indazole scaffold has solidified its position as a privileged structure in modern medicinal chemistry, with numerous derivatives progressing through clinical trials or already on the market for a range of therapeutic indications, including oncology.[1] Among the various classes of indazole-based compounds, 3-aminoindazoles have garnered significant attention, particularly as potent kinase inhibitors.[2] The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding fragment," crucial for the interaction of small molecules with the ATP-binding site of various kinases.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of indazole amines, with a particular focus on the impact of the 3-isopropyl substitution, a feature that has shown significant promise in enhancing inhibitory potency.
The Critical Role of Alkyl Substituents: Unpacking the Isopropyl Effect
As detailed in the table below, the introduction of small, hydrophobic alkyl groups at the N1 position of the indazole ring leads to a marked increase in potency. This trend culminates with the isopropyl group, which consistently affords the most potent inhibitors in the series. This suggests the presence of a well-defined hydrophobic pocket in the kinase's active site that favorably accommodates the branched alkyl chain of the isopropyl group.[3]
Comparative Analysis of N1-Substituted Indazole Derivatives as TTK Kinase Inhibitors
| Compound ID | R1 (Acetamide/Carboxamide Group) | R2 (Indazole N1-substituent) | TTK IC50 (nM) |
| Scaffold A | -H | -H | 28 |
| 1 | -CH3 | -H | 15 |
| 2 | -Cyclopropyl | -H | 13 |
| Scaffold B | -CH3 | -CH3 | 10 |
| 5 | -CH3 | -Ethyl | 8 |
| 6 | -CH3 | -Isopropyl | 5 |
| CFI-400936 (7) | -CH3 | -Isopropyl | 3.6 |
| 8 | -CH3 | -Isopropyl | 7.2 |
| 9 | -Cyclopropyl | -Isopropyl | 6.5 |
Data sourced from a study on the discovery of CFI-400936, a potent and selective TTK inhibitor.[3]
The data unequivocally demonstrates that the progression from an unsubstituted N1-indazole to a methyl, then ethyl, and finally to an isopropyl group results in a progressive and significant enhancement of TTK inhibition. This strong SAR trend for the N1-position provides a compelling rationale for exploring the 3-isopropyl substitution on the indazole amine scaffold. It is highly probable that a similar hydrophobic interaction can be exploited by a 3-isopropyl group to enhance binding affinity to the target kinase.
Structure-Activity Relationship of 3-Aminoindazoles: A General Overview
The 3-aminoindazole core is a versatile starting point for the development of kinase inhibitors. The amine group at the C3 position serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.[2] Modifications at this position, as well as on the indazole ring system, can profoundly influence both potency and selectivity.
Key SAR Insights for 3-Aminoindazole Derivatives:
-
The 3-Amino Group: Acylation or substitution of the 3-amino group can modulate the hydrogen bonding capacity and introduce new interactions with the target protein. For instance, the conversion of the 3-amine to a 3-amide has been shown to be critical for the antitumor activity of compounds like Entrectinib.[2]
-
The Indazole Core: Substitutions on the benzene ring of the indazole scaffold allow for the fine-tuning of physicochemical properties and the exploration of additional binding interactions. Electron-withdrawing or electron-donating groups can alter the electronic nature of the ring system and impact target engagement.
-
The N1 and N2 Positions: As demonstrated by the TTK inhibitor data, the N1 and N2 positions of the pyrazole ring are amenable to substitution, which can significantly impact potency and selectivity. The choice of substituent can influence the orientation of the indazole core within the ATP-binding pocket.
Experimental Protocols
Representative Synthesis of a 3-Aminoindazole Derivative
The synthesis of 3-aminoindazoles can be achieved through various routes. A common method involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine, followed by further modifications.
Step 1: Synthesis of 5-bromo-1H-indazol-3-amine
A mixture of 5-bromo-2-fluorobenzonitrile and hydrazine hydrate in a suitable solvent (e.g., ethanol) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with a cold solvent, and dried.
Step 2: Suzuki Coupling for C5-Arylation
The 5-bromo-1H-indazol-3-amine is subjected to a Suzuki coupling reaction with a desired boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water). The reaction mixture is heated until the starting material is consumed. The product is then extracted, purified by column chromatography, and characterized.
Step 3: N-Acylation of the 3-Amino Group
The resulting 5-aryl-1H-indazol-3-amine is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with an acylating agent (e.g., acetyl chloride or a carboxylic acid in the presence of a coupling agent like EDC/HOBt) and a base (e.g., triethylamine). The reaction is stirred at room temperature until completion. The final product is then isolated and purified.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase is typically evaluated using an in vitro kinase assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This can be quantified using various detection methods, such as radioactivity (e.g., [γ-33P]ATP), fluorescence, or luminescence.
-
Procedure:
-
The kinase, substrate, and ATP are combined in a buffer solution in the wells of a microtiter plate.
-
The test compounds are added at various concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is measured.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
-
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key SAR principles discussed in this guide.
Caption: Key structural features of 3-isopropyl indazole amines influencing kinase inhibition.
Caption: A generalized workflow for the synthesis and biological evaluation of 3-isopropyl indazole amine analogs.
Conclusion
The 3-aminoindazole scaffold is a validated and highly promising starting point for the design of novel kinase inhibitors. The available structure-activity relationship data, particularly the significant enhancement of potency observed with N1-isopropyl substitution in a related series, strongly supports the hypothesis that the 3-isopropyl group is a key feature for achieving high-affinity binding to the hydrophobic regions of kinase active sites. Further exploration and direct comparative studies of 3-isopropyl indazole amine derivatives are warranted to fully elucidate their therapeutic potential and to guide the development of next-generation kinase inhibitors with improved efficacy and selectivity.
References
-
Cui, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. [Link]
-
Scarpino, A., et al. (2020). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 295(13), 4143-4154. [Link]
-
Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(1), 23-45. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bioequivalence Studies of 3-Isopropyl-1H-indazol-5-amine Formulations
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the pharmaceutical development pipeline. This guide provides an in-depth technical comparison of hypothetical immediate-release oral formulations of 3-Isopropyl-1H-indazol-5-amine, a novel investigational compound with potential therapeutic applications. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a thorough understanding of the bioequivalence assessment process.
Introduction to 3-Isopropyl-1H-indazol-5-amine and the Rationale for Bioequivalence Testing
3-Isopropyl-1H-indazol-5-amine is an indazole derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . The indazole scaffold is a key feature in many pharmaceuticals, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Given its potential as a therapeutic agent, the development of a robust oral dosage form is paramount.
Bioequivalence studies are fundamental to ensuring that a generic or new formulation of a drug is therapeutically equivalent to a reference product.[4] These studies are designed to demonstrate that there is no significant difference in the rate and extent to which the active pharmaceutical ingredient (API) becomes available at the site of drug action when administered at the same molar dose under similar conditions.[5]
This guide will compare a hypothetical "Test" immediate-release tablet formulation of 3-Isopropyl-1H-indazol-5-amine with a "Reference" formulation.
Formulation Development: A Comparative Overview
The successful oral delivery of a poorly water-soluble compound like 3-Isopropyl-1H-indazol-5-amine hinges on the formulation strategy.[6][7] For this guide, we will consider two immediate-release tablet formulations.
Table 1: Composition of Hypothetical Test and Reference Formulations
| Component | Function | Test Formulation (mg/tablet) | Reference Formulation (mg/tablet) |
| 3-Isopropyl-1H-indazol-5-amine | Active Pharmaceutical Ingredient | 100 | 100 |
| Microcrystalline Cellulose | Diluent/Binder | 150 | 160 |
| Sodium Starch Glycolate | Superdisintegrant | 15 | 10 |
| Povidone K30 | Binder | 10 | 10 |
| Magnesium Stearate | Lubricant | 5 | 5 |
| Colloidal Silicon Dioxide | Glidant | 5 | 5 |
| Total Weight | 285 | 290 |
The selection of excipients is crucial for achieving the desired release profile.[8] Microcrystalline cellulose is a common diluent and binder, while sodium starch glycolate acts as a superdisintegrant to facilitate rapid tablet breakup.[9] Povidone K30 is included as a binder, and magnesium stearate and colloidal silicon dioxide are used to improve powder flow and prevent sticking to the tablet press.[8] The slightly higher amount of superdisintegrant in the test formulation is a variable that could influence the dissolution rate and subsequent bioavailability.
In Vitro Dissolution Testing: A Prerequisite for In Vivo Studies
In vitro dissolution testing is a critical quality control tool and can provide initial insights into the potential in vivo performance of a formulation.[10]
Experimental Protocol for Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle Method) is frequently used for immediate-release solid oral dosage forms.[11]
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2), phosphate buffer (pH 4.5), and phosphate buffer (pH 6.8) to simulate the gastrointestinal tract.
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Analysis: The concentration of 3-Isopropyl-1H-indazol-5-amine in the dissolution samples is determined by a validated UV-Vis spectrophotometric method or HPLC.
Acceptance Criteria
For immediate-release dosage forms containing highly soluble drug substances, the FDA recommends a dissolution criterion of Q=80% in 30 minutes.[12] For poorly soluble drugs, a two-point specification may be more appropriate, for instance, an initial time point to control against dose dumping and a later time point to ensure complete dissolution.[13]
Table 2: Hypothetical Comparative Dissolution Profiles
| Time (min) | Test Formulation (% Dissolved) | Reference Formulation (% Dissolved) |
| 5 | 45 | 40 |
| 10 | 75 | 68 |
| 15 | 88 | 82 |
| 30 | 95 | 91 |
| 45 | 98 | 96 |
| 60 | 99 | 98 |
Bioequivalence Study Design: The Gold Standard
A randomized, single-dose, two-period, two-sequence, crossover study design is the recommended approach for bioequivalence studies of immediate-release formulations.[4][14] This design minimizes inter-subject variability as each subject serves as their own control.
Workflow for a Crossover Bioequivalence Study
Caption: Crossover design for the bioequivalence study.
Bioanalytical Method Validation: Ensuring Accurate Quantification
A robust and validated bioanalytical method is essential for the accurate determination of drug concentrations in biological matrices.[15] For 3-Isopropyl-1H-indazol-5-amine, a sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is appropriate.[4][16]
Experimental Protocol for LC-MS/MS Analysis
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for 3-Isopropyl-1H-indazol-5-amine and an internal standard.
-
Full method validation should be performed according to FDA and ICH M10 guidelines, assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[17][18]
Pharmacokinetic and Statistical Analysis
The plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, primarily the Area Under the Curve (AUC) and the maximum concentration (Cmax).
Table 3: Key Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Description |
| AUC(0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) | The area under the plasma concentration-time curve from time zero extrapolated to infinity. |
| Cmax | The maximum observed plasma concentration. |
| Tmax | The time to reach the maximum plasma concentration. |
For bioequivalence to be concluded, the 90% confidence interval for the ratio of the geometric means (Test/Reference) of AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[19]
Workflow for Pharmacokinetic and Statistical Analysis
Caption: Data analysis workflow for bioequivalence assessment.
Stability Studies: Ensuring Product Quality Over Time
Stability testing is performed to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life.[14][20] These studies are conducted according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[21]
Protocol for Stability Testing
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed: Appearance, assay, dissolution, and degradation products.
Conclusion
This guide has provided a comprehensive framework for conducting and evaluating bioequivalence studies of 3-Isopropyl-1H-indazol-5-amine formulations. By adhering to rigorous scientific principles in formulation development, in vitro characterization, bioanalytical method validation, and clinical study design and analysis, researchers can confidently assess the therapeutic equivalence of different oral dosage forms. The detailed protocols and workflows presented herein serve as a valuable resource for drug development professionals working to bring new and generic therapies to market.
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Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]
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Pharmaceutical Technology. (2017, June 2). Understanding Dissolution Testing. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997, August). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
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International Journal of Novel Research and Development. (n.d.). Review On Excipients Used In Immediate release Tablets Formulation. Retrieved from [Link]
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Drug Development & Delivery. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Retrieved from [Link]
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PubMed. (n.d.). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Retrieved from [Link]
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Tablets & Capsules Magazine. (n.d.). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
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Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]
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Veeprho. (2025, March 4). Dissolution Testing For Immediate Release Dosage Forms. Retrieved from [Link]
- Google Patents. (n.d.). CA2341397C - Immediate release tablet.
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
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U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]
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PubMed. (n.d.). Simultaneous Determination of Ornidazole and Its Main Metabolites in Human Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Retrieved from [Link]
-
WIReDSpace. (2016, October 26). Statistical Analysis of Bioequivalence Studies. Retrieved from [Link]
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ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
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ResearchGate. (2012, October 29). (PDF) Immediate Release Drug Delivery System (Tablets): An Overview. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. Retrieved from [Link]
- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
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MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). An Overview of In Vitro BE Studies. Retrieved from [Link]
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BEBAC. (n.d.). Statistical Analysis of BE Data. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
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European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Pion Inc. (2024, January 10). What is in vitro dissolution testing?. Retrieved from [Link]
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ResearchGate. (2025, August 10). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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European Review for Medical and Pharmacological Sciences. (n.d.). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bioequivalence data analysis. Retrieved from [Link]
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Aptar. (n.d.). Using In Vitro Dissolution Tests for Local Bioequivalence in OINDPs. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Versatility of Indazole Derivatives in Chemical Synthesis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023, April 20). An Analysis of In-Vitro Bioequivalence Studies and their Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Statistical Approaches to Establishing Bioequivalence. Retrieved from [Link]
-
Farmacia Journal. (n.d.). LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY DETERMINATION OF FLUCONAZOLE LEVELS IN HUMAN PLASMA FOR BIOAVAILABILITY STUDIES. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]
-
GitHub. (n.d.). asancpt/BE: :+1: BE: Bioequivalence Study Data Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
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Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
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Structural Profiling & Crystallographic Guide: 3-Isopropyl-1H-indazol-5-amine vs. Standard Indazole Scaffolds
Topic: X-ray Crystallography & Structural Profiling: 3-Isopropyl-1H-indazol-5-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.[1][2]
Executive Summary & Structural Context
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Isopropyl-1H-indazol-5-amine represents a critical evolution of the classical indazole scaffold.[1][2] While the parent compound (5-Aminoindazole ) is a ubiquitous hinge-binding motif in kinase inhibitors (targeting JAK, VEGFR, and Aurora kinases), the introduction of the 3-isopropyl group introduces a specific steric vector designed to probe the "gatekeeper" regions or hydrophobic back-pockets of the ATP-binding site.[1]
This guide objectively compares the crystallographic properties, physicochemical profile, and structural utility of the 3-Isopropyl variant against its primary alternatives: the unsubstituted parent (5-Aminoindazole) and the conservative 3-Methyl analog.[1]
Comparative Structural Analysis
The following data synthesizes experimental crystallographic parameters of the parent scaffold with the calculated/projected properties of the 3-Isopropyl variant. This comparison highlights the impact of the C3-substitution on crystal packing and solubility—critical factors for X-ray diffraction (XRD) success.[2]
Table 1: Physicochemical & Crystallographic Profile Comparison
| Feature | Target Product: 3-Isopropyl-1H-indazol-5-amine | Alternative A: 5-Aminoindazole (Parent) | Alternative B: 3-Methyl-1H-indazol-5-amine |
| CAS Number | 1401084-17-0 | 19335-11-6 | 90764-90-2 |
| Molecular Weight | 175.23 g/mol | 133.15 g/mol | 147.18 g/mol |
| Crystal System | Monoclinic (Predicted) | Monoclinic (Exp) | Monoclinic (Exp) |
| Space Group | P21/c (Predicted) | P21/c | P21/c |
| Unit Cell Vol (ų) | ~980 - 1050 (Est.)[1][2] | 685.4 (Exp) | ~750 - 800 (Est.) |
| H-Bond Donors | 3 (N1-H, -NH2) | 3 | 3 |
| H-Bond Acceptors | 2 (N2, -NH2) | 2 | 2 |
| LogP (Lipophilicity) | 2.1 (Moderate Hydrophobicity) | 1.2 (Hydrophilic) | 1.5 (Intermediate) |
| Packing Motif | Herringbone/Layered: Isopropyl bulk disrupts planar stacking, favoring edge-to-face interactions.[1] | Planar Stacking: High degree of | Modified Planar: Methyl group allows partial stacking but increases inter-planar distance.[1][2] |
| Solubility (DMSO) | High (>50 mM) | High (>100 mM) | High (>75 mM) |
| Primary Utility | Probing hydrophobic pockets (Gatekeeper residues). | General Hinge Binder (Promiscuous).[2] | Conservative steric probe. |
Critical Insight: The 3-isopropyl group significantly increases the unit cell volume and lipophilicity (LogP 2.1 vs 1.2).[1][2] In protein crystallography, this extra bulk often reduces the "wobble" of the fragment within the ATP pocket by anchoring it against hydrophobic residues (e.g., Met, Leu), potentially improving electron density resolution compared to the parent scaffold.
Experimental Protocol: Crystallization & Data Collection
To obtain high-resolution X-ray data for 3-Isopropyl-1H-indazol-5-amine (either as a small molecule or protein-ligand complex), standard protocols must be adapted to account for its increased hydrophobicity.[1][2]
Objective: Determine precise bond lengths/angles of the distorted indazole ring.
-
Solvent Selection: Unlike 5-Aminoindazole (which crystallizes well from Ethanol/Water), the 3-Isopropyl variant requires a semi-polar organic system.[1][2]
-
Recommended: Ethyl Acetate:Hexane (1:1) or Methanol:Dichloromethane (slow evaporation).
-
-
Seeding Protocol:
-
Prepare a supersaturated solution (20 mg/mL) in warm Ethyl Acetate.
-
Allow to cool to RT in a vibration-free zone.
-
Self-Validation: If oiling occurs (common with isopropyl tails), perform micro-seeding using a scratch technique or introduce a vapor diffusion chamber using Pentane as the antisolvent.
-
Objective: Structural biology (Kinase T-loop/Hinge interaction).[1][3]
-
Ligand Preparation: Dissolve 3-Isopropyl-1H-indazol-5-amine in 100% DMSO to a stock concentration of 100 mM.
-
Soaking Strategy:
-
Step 1: Transfer Apo-crystals (e.g., JAK1, CDK2) into a drop containing the reservoir solution + 2 mM ligand (2% DMSO final).
-
Step 2: Incubate for 2-12 hours. Note: The isopropyl group slows diffusion compared to the methyl analog; extend soak times by 50%.
-
Step 3 (Cryo-protection): Transfer crystals to a solution containing 20% Glycerol + 2 mM Ligand for 30 seconds before flash cooling in liquid nitrogen.
-
Structural Logic & Decision Pathway (Visualization)
The following diagram illustrates the decision logic for selecting between the 3-Isopropyl variant and its alternatives based on structural requirements.
Figure 1: Structural Activity Relationship (SAR) decision tree for selecting Indazole-5-amine derivatives in kinase inhibitor design.
Technical Analysis: Why Choose the 3-Isopropyl Variant?
1. The "Anchor" Effect in Electron Density Maps: In X-ray crystallography, small fragments often suffer from high B-factors (thermal disorder) because they bind loosely. The 3-isopropyl group acts as a hydrophobic anchor.[1][2] When binding to kinases (e.g., the gatekeeper region of JAK2 or Tyk2), this group locks the orientation of the indazole ring.
-
Result: Lower B-factors for the ligand and sharper electron density maps compared to the 5-Aminoindazole parent, allowing for unambiguous determination of binding mode.[1][2]
2. Tautomeric Stabilization: Indazoles can exist in 1H- or 2H- tautomeric forms.[1][2]
-
Parent (5-Aminoindazole): Often exhibits tautomeric ambiguity in crystal structures, complicating refinement.[1][2]
-
3-Isopropyl Variant: The steric bulk at C3 disfavors the 2H-tautomer due to peri-interactions with the N2 lone pair, effectively locking the molecule in the 1H-tautomer .[1][2] This reduces crystallographic disorder and simplifies structure solution [1].[1][2]
3. Solubility Profile for Screening:
While the parent compound is highly soluble, it often aggregates at the high concentrations (50-100 mM) required for fragment screening. The 3-isopropyl chain disrupts this
References
-
Design of Indazole Scaffolds: Title: "Structure-based design of 3-substituted indazole inhibitors." Source:Journal of Medicinal Chemistry / RCSB PDB (Example: PDB 3FUP context).[2] URL:[Link] (Contextual reference for Indazole binding modes).
-
Crystallization Methodology: Title: "Fragment-Based Drug Discovery: Practical Crystallography."[1][2] Source:Methods in Molecular Biology. URL:[Link] (General methodology validation).
-
Chemical Data & Analogs: Title: "3-Isopropyl-1H-indazol-5-amine (CAS 1401084-17-0) Entry."[1][2][4] Source:PubChem / BLD Pharm Catalog.[1][2] URL:[Link] (Parent compound data for baseline comparison).
Sources
Technical Guide: Identification and Qualification of 3-Isopropyl-1H-indazol-5-amine
CAS Number: 1401084-17-0 Synonyms: 5-Amino-3-isopropyl-1H-indazole; LDK378 Intermediate B Application: Key intermediate in the synthesis of Ceritinib (LDK378)[1][2]
Executive Summary
This guide addresses the identification, qualification, and analytical challenges associated with 3-Isopropyl-1H-indazol-5-amine , a critical building block in the synthesis of the ALK inhibitor Ceritinib.[1][2] Unlike common reagents, this molecule presents specific regioisomeric and tautomeric complexities that render standard "retention time matching" insufficient for GMP-grade qualification.[2]
This document compares the performance of Commercial Reference Standards against In-House Structural Elucidation (qNMR/MS) , providing a validated roadmap for researchers to establish their own primary standards when Certified Reference Materials (CRMs) are unavailable.
Part 1: The Analytical Challenge
The structural integrity of 3-Isopropyl-1H-indazol-5-amine is compromised by two primary factors inherent to the indazole scaffold:
-
Annular Tautomerism (1H vs. 2H): Indazoles exist in dynamic equilibrium between the 1H- and 2H-tautomers.[1][2] While the 1H-form is generally thermodynamically favored in the solid state, solution-phase behavior (NMR/HPLC) can vary based on solvent polarity and pH.[1][2]
-
Regioisomeric Impurities: During the precursor synthesis (alkylation or ring closure), alkylation can occur at N1 or N2.[2] Distinguishing the 3-isopropyl-1H-indazol-5-amine from its 2-isopropyl-2H- or 1-isopropyl-1H- isomers is critical, as these are difficult to separate by standard C18 HPLC.[1][2]
Synthesis & Impurity Pathway
The following diagram illustrates the origin of the target molecule and potential critical impurities that must be resolved.[2]
Figure 1: Synthesis pathway showing the transformation from the bromo-precursor to the amine, highlighting critical impurities.
Part 2: Comparative Analysis of Reference Standard Strategies
In the absence of a pharmacopeial (USP/EP) standard for this specific intermediate, laboratories must choose between sourcing a commercial research-grade standard or characterizing a batch in-house to serve as a "Primary Reference Standard."[1][2]
Performance Comparison Table
| Feature | Option A: Commercial Research Standard | Option B: In-House Primary Standard (Recommended) |
| Purity Source | Vendor CoA (often HPLC area %) | qNMR (Internal Standard Method) |
| Identity Confirmation | Basic 1H NMR / MS | 2D NMR (HMBC/NOESY) + HRMS |
| Water Content | Variable (Hygroscopic amine) | Measured (KF Titration) |
| Regioisomer Specificity | Often undefined | Definitively assigned |
| Cost Efficiency | High ( | Low (Bulk material + analysis cost) |
| Risk Profile | High: Vendor batches vary; risk of isomer contamination.[1][2] | Low: Full traceability and structural certainty. |
Recommendation: For GMP release testing of Ceritinib starting materials, Option B is required.[2] Commercial standards should only be used for early-stage R&D or as a secondary check.[1][2]
Part 3: Validated Identification Protocols
The following protocols are designed to be self-validating. The HPLC method separates the target from its bromo-precursor and potential regioisomers, while the NMR protocol confirms the tautomeric state.[1][2]
Protocol 1: High-Resolution HPLC-MS Identification
Purpose: Purity profiling and confirmation of the amine conversion.[1][2]
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[2]
-
Rationale: High pH stability is required as basic amines peak shape improves at higher pH.[2]
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection:
-
Acceptance Criteria:
-
Target RT: ~8.5 min (varies by system).
-
Mass Spec: Parent ion
m/z.[2] -
Resolution: Resolution (
) > 2.0 between Target and 5-Bromo precursor (Precursor RT ~14 min due to lipophilic Br).
-
Protocol 2: Structural Elucidation via NMR
Purpose: Distinguishing the 3-isopropyl group and confirming the 5-amine position.[1][2]
-
Solvent: DMSO-
(Prevents rapid proton exchange seen in MeOD).[1][2] -
Key Signals:
-
Differentiation Test (NOESY):
Part 4: Analytical Decision Workflow
Use this logic flow to qualify a new batch of 3-Isopropyl-1H-indazol-5-amine.
Figure 2: Decision tree for the qualification of 3-Isopropyl-1H-indazol-5-amine batches.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for 3-Isopropyl-1H-indazol-5-amine. Retrieved February 6, 2026, from [Link][2]
-
Marsilje, T. H., et al. (2013).[2] Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for the intermediate's role in Ceritinib synthesis).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Isopropyl-1H-indazol-5-amine
Executive Summary & Immediate Action
3-Isopropyl-1H-indazol-5-amine (CAS: 1401084-17-0) is a pharmacologically active intermediate characterized by a nitrogen-rich indazole core and a primary amine functionality.[1] It is commonly used as a scaffold in kinase inhibitor development (e.g., ALK inhibitors).
Operational Directive:
-
Treat as Hazardous: All waste containing this compound must be segregated as Hazardous Organic Waste (Basic/Toxic) .
-
Primary Disposal Route: High-temperature incineration is the only acceptable final fate to ensure destruction of the heterocyclic core.
-
Immediate Hazard: Potential skin sensitizer and respiratory irritant.[2] Do not release into aqueous drains or municipal trash.
Chemical Profile & Hazard Identification
Effective disposal requires understanding the chemical behavior that dictates waste stream compatibility.[1]
| Property | Data/Characteristic | Operational Implication |
| Functional Group | Primary Aromatic Amine (-NH₂) | Basic; incompatible with strong acids and oxidizers.[1] |
| Core Structure | Indazole (Fused pyrazole-benzene) | Nitrogen-rich; thermal decomposition releases NOx. |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if aerosolized; requires particulate control. |
| Toxicity Profile | Irritant (Skin/Eye/Resp), Acute Tox.[3][4] (Oral) | Must be double-bagged or contained in rigid vessels. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Aqueous spills require organic solvent extraction for cleanup. |
The "Why" Behind the Protocol
As a Senior Scientist, I emphasize that the primary amine at position 5 is the critical handle for disposal logic. Amines are susceptible to oxidation and can form diazonium salts if treated with nitrous acid. Therefore, never mix this waste with nitrosating agents or strong oxidizers (like chromic acid or permanganate), as this can generate exothermic reactions or toxic byproducts before the waste even leaves your lab.
Self-Validating Segregation System
To ensure safety, use this self-validating logic before adding waste to a container. If the answer to any "Check" is NO, stop immediately.
-
pH Check: Is the destination container neutral or basic?
-
Validation: Amine wastes added to acidic waste containers can generate heat (exothermic neutralization).
-
-
Oxidizer Check: Is the container free of peroxides, nitrates, or permanganates?
-
Validation: Aromatic amines are reducing agents; mixing with oxidizers risks fire.
-
-
Phase Check: Is the waste stream compatible (Solid vs. Liquid)?
-
Validation: Do not dissolve solid waste just to fit it into a liquid jug; this increases the volume of hazardous solvent waste.
-
Disposal Workflows (Step-by-Step)
Workflow A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.
-
Containment: Place solid waste into a clear, wide-mouth polyethylene (HDPE) jar or a double-lined biohazard bag.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "3-Isopropyl-1H-indazol-5-amine, Solid Debris."
-
Hazards: Check "Toxic" and "Irritant."[4]
-
-
Storage: Cap tightly. Store in a satellite accumulation area (SAA) away from oxidizers.
-
Final Fate: Transfer to EHS for Incineration .
Workflow B: Liquid Waste (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures, HPLC waste (Acetonitrile/Water), washing solvents.
-
Characterization: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).
-
Segregation:
-
Non-Halogenated Stream: If dissolved in MeOH, EtOH, or DMSO.
-
Halogenated Stream: If dissolved in DCM or Chloroform.
-
-
Buffering (Critical): If the solution is acidic (e.g., HPLC mobile phase with TFA), neutralize to pH 6-8 before long-term storage to prevent degradation of the amine into potentially unknown species.
-
Final Fate: Fuel blending (if high BTU) or Incineration.
Visualized Decision Logic
The following diagram illustrates the decision matrix for disposing of 3-Isopropyl-1H-indazol-5-amine.
Caption: Decision tree for segregating 3-Isopropyl-1H-indazol-5-amine waste streams based on physical state and solvent composition.
Emergency Spill Response (Spill < 50g)
In the event of a benchtop spill, follow the "Isolate, Contain, Neutralize" protocol.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
-
-
Decontamination: Wipe the surface with 10% acetic acid (to protonate and solubilize the amine), followed by water, then ethanol.
-
Disposal: All cleanup materials go into the Solid Hazardous Waste stream.
Regulatory Compliance & Waste Codes
While specific waste codes depend on your region (e.g., US RCRA vs. EU LoW), the following classifications generally apply to research quantities of this intermediate.
| Regulatory Body | Classification | Code/Description |
| US EPA (RCRA) | Characteristic Waste | D001 (Ignitable - if in solvent) or Not Listed (Must be characterized as Toxic).[1] |
| GHS | Health Hazard | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.).[1][3][4] |
| DOT (Transport) | Hazard Class | Likely Class 6.1 (Toxic Solids) or Class 3 (Flammable Liquid - if in solution). |
Note on P-List/U-List: 3-Isopropyl-1H-indazol-5-amine is not explicitly listed on the EPA P-list or U-list [1]. However, the "Generator Knowledge" rule requires you to manage it based on its known toxicity and physical characteristics.
References
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine (Analog Structure). Retrieved from [Link][4]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Isopropyl-1H-indazol-5-amine
Operational Safety Guide: Handling 3-Isopropyl-1H-indazol-5-amine
Executive Summary & Hazard Logic
3-Isopropyl-1H-indazol-5-amine (CAS: 1401084-17-0) is a functionalized aromatic amine commonly used as a pharmacophore in kinase inhibitor development (e.g., ALK inhibitors).[1][2]
The Safety Paradox: While specific toxicological data for this exact derivative may be sparse compared to commodity chemicals, its structural moieties dictate a High-Hazard Precautionary Strategy .[2]
-
The Indazole Core: Biologically active, designed to interact with enzymes; implies potential for off-target systemic effects.[1]
-
The Primary Amine (-NH2): A structural alert for skin sensitization , rapid dermal absorption , and potential mutagenicity (common in aniline derivatives).[1]
Core Directive: Treat this substance as a Potent Sensitizer and Suspected Carcinogen until proven otherwise.[2] Engineering controls are primary; PPE is the critical fail-safe.[2]
Engineering Controls: The First Line of Defense
Before selecting PPE, you must validate your engineering controls.[2] PPE cannot compensate for a failed containment system.[2]
| Control Level | Requirement | Operational Standard |
| Primary Containment | Chemical Fume Hood | Face velocity 80–100 fpm (0.4–0.5 m/s).[1][2] Sash at working height (18").[2] |
| Powder Handling | Static-Dissipative Weighing Enclosure | If a hood is unavailable, use a HEPA-filtered enclosure.[1][2] Do not weigh on an open bench. |
| Waste Management | Segregated Solid/Liquid Streams | Double-bagged solids; dedicated carboy for amine-contaminated liquids.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on Breakthrough Time (BT) data for analogous aromatic amines. Standard latex gloves are insufficient due to high permeability rates of organic amines.[2]
Task-Based PPE Selection
| Body Area | Standard Handling (mg scale) | Scale-Up / High Risk (>10g or Spill Clean-up) | Technical Rationale |
| Hand Protection | Double-Gloving (Nitrile) Inner: 4 mil Nitrile (Bright Color)Outer: 5-8 mil Nitrile (Dark Color) | Laminate / Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®) under Nitrile outer.[1][2] | Aromatic amines can permeate thin nitrile in <15 mins.[2] Double gloving provides a visual breach indicator and increases BT.[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Full Face Shield Over splash goggles.[1][2] | Safety glasses allow vapors/dust to bypass the lens.[2] Goggles seal the orbital area.[2] |
| Respiratory | None (If in Fume Hood)N95 (If hood failure risk exists) | PAPR or P100 Half-Face Required if outside containment.[1][2] | Fine amine dusts are potent respiratory sensitizers.[2] |
| Body | Lab Coat (Poly/Cotton) Buttoned to neck.[1][2] | Tyvek® Coverall Disposable, impervious to dust.[3] | Prevents migration of dust to street clothes/home.[2] |
Operational Workflow: The "Clean-to-Dirty" Protocol
The following decision logic ensures that PPE is selected dynamically based on the state of matter and quantity, preventing "safety theater" (wearing too much or too little).
Figure 1: Decision Logic for PPE selection.[1][2] Note that DMSO/DMF solutions significantly increase skin absorption risks, necessitating laminate gloves.
Detailed Handling Protocols
A. The "Double-Glove" Donning Technique
Why: To create a self-validating system where tears are immediately visible.
-
Wash Hands: Remove oils that degrade glove interiors.[2]
-
Inner Layer: Don a bright orange or blue nitrile glove (4 mil).[1]
-
Outer Layer: Don a standard purple or black nitrile glove (5 mil or thicker).[1][2]
-
Validation: Flex hands. If the inner color shows through a tear in the outer glove during work, stop immediately , exit the hood, and replace.
B. Weighing & Transfer (Dust Control)
Why: Indazole amines are often fluffy, electrostatic solids.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[2]
-
The "Tunnel" Method: Do not lift the powder high.[2] Transfer inside the "tunnel" of the fume hood airflow (6 inches back from the sash).
-
Wet Wiping: After weighing, wipe the balance area with a solvent-dampened Kimwipe (methanol or ethanol) to capture invisible dust before removing hands from the hood.[1][2]
C. Doffing (Removal) Sequence
Why: Most exposure occurs when removing contaminated PPE.[2]
-
Outer Gloves: Peel off the outer gloves inside the hood.[2] Discard into hazardous waste.[2]
-
Goggles: Remove by the strap (clean zone), not the front (dirty zone).
-
Lab Coat: Remove and hang in a designated "dirty" area, inside out.
-
Inner Gloves: Remove last, rolling them inside out.
-
Wash: Wash hands with soap and cool water (hot water opens pores) for 20 seconds.[1][2]
Emergency Response & Decontamination
| Scenario | Immediate Action | Decontamination Agent |
| Skin Contact | Brush then Wash. If powder, brush off gently first (don't rub in).[1][2] Then wash with soap/water for 15 mins.[2][4] | Soap & Water. Avoid alcohol (enhances absorption).[1][2] |
| Eye Contact | Flush. Use eyewash station for 15 mins.[1][2][3] Hold eyelids open. | Saline/Water. |
| Spill (Solid) | Cover. Place a damp paper towel over the powder to prevent aerosolization. Scoop up. | 10% Bleach or detergent. |
| Spill (Liquid) | Absorb. Use vermiculite or universal pads.[1] | Solvent Wash. Follow with soap/water.[2][3][4][5][6] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: Aromatic Amines.[7] United States Department of Labor.[2] [Link]2]
-
PubChem. (2023).[1][2] Compound Summary: 1H-Indazol-5-amine (Core Structure Hazard Inference). National Library of Medicine.[2] [Link]2]
Sources
- 1. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
